5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-methoxy-1H-benzimidazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-5-2-3-6-7(4-5)11-8(10-6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPYWLKJBRSMIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625137 | |
| Record name | 6-Methoxy-1H-benzimidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887572-60-3 | |
| Record name | 6-Methoxy-1H-benzimidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research and drug development. This document details a plausible synthetic route, experimental protocols, and expected analytical data for this target molecule.
Introduction
This compound is a benzimidazole derivative with potential applications as a key intermediate in the synthesis of more complex, biologically active molecules. The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. This guide outlines a robust synthetic approach and the characterization parameters for this valuable building block.
Synthesis
A common and effective method for the synthesis of 2-carboxybenzimidazoles involves the condensation of an o-phenylenediamine derivative with a dicarboxylic acid or its derivative, followed by hydrolysis. The proposed synthetic pathway for this compound follows a two-step process:
-
Condensation: Reaction of 4-methoxy-1,2-phenylenediamine with diethyl oxalate to form ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate.
-
Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate
-
Materials:
-
4-methoxy-1,2-phenylenediamine
-
Diethyl oxalate
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in ethanol.
-
Add diethyl oxalate (1.1 equivalents) to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate.
-
Step 2: Synthesis of this compound
-
Materials:
-
Ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate
-
Sodium hydroxide
-
Water
-
Hydrochloric acid (for acidification)
-
-
Procedure:
-
Suspend ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate (1 equivalent) in an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution to a pH of approximately 4-5 with hydrochloric acid.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by filtration and wash with cold water to remove any inorganic salts.
-
Dry the final product, this compound, under vacuum.
-
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂O₃ | |
| Molecular Weight | 192.17 g/mol | |
| Appearance | Yellow to tan crystalline powder | |
| Melting Point | 144-148 °C (decomposes) | |
| Purity (by NMR) | ≥ 95% |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and analysis of similar compounds.
Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~13.0 (broad) | s | 1H | -COOH |
| ~12.5 (broad) | s | 1H | -NH |
| ~7.4 | d | 1H | Ar-H |
| ~7.1 | d | 1H | Ar-H |
| ~6.9 | dd | 1H | Ar-H |
| 3.8 | s | 3H | -OCH₃ |
Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C=O (Carboxylic Acid) |
| ~156 | C (aromatic, attached to OCH₃) |
| ~145 | C=N (imidazole) |
| ~138 | C (aromatic) |
| ~132 | C (aromatic) |
| ~115 | C (aromatic) |
| ~110 | C (aromatic) |
| ~100 | C (aromatic) |
| ~55 | -OCH₃ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-2400 (broad) | O-H stretch (carboxylic acid) |
| ~3100-3000 | N-H stretch |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1620 | C=N stretch |
| ~1250 | C-O stretch (aryl ether) |
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 192 | [M]⁺ (Molecular Ion) |
| 148 | [M - COOH]⁺ |
Mandatory Visualizations
Caption: Proposed two-step synthesis of this compound.
Caption: General experimental workflow for synthesis and characterization.
An In-depth Technical Guide on the Physicochemical Properties of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid, a versatile heterocyclic compound with significant potential in pharmaceutical research and development.[1] This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and medicinal chemistry, offering detailed data, experimental protocols, and relevant biological context.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₃ | Chem-Impex[1] |
| Molecular Weight | 192.17 g/mol | Chem-Impex[1] |
| Melting Point | 144-148 °C (decomposes) | Chem-Impex[1] |
| pKa (acidic) | Predicted: ~3.5 - 4.5 | (Predicted) |
| pKa (basic) | Predicted: ~5.0 - 6.0 | (Predicted) |
| LogP | Predicted: ~1.5 - 2.5 | (Predicted) |
| Aqueous Solubility | Predicted: Low to moderate | (Predicted) |
Note on Predicted Values: The pKa, logP, and solubility values are estimates based on the chemical structure and data from similar benzimidazole derivatives. Experimental determination is crucial for precise characterization.
Experimental Protocols
Accurate determination of physicochemical properties relies on standardized and validated experimental protocols. The following sections detail the methodologies for key experiments.
Synthesis of this compound
The synthesis of benzimidazole-2-carboxylic acid derivatives can be achieved through several methods. A common approach involves the condensation of a substituted o-phenylenediamine with a dicarboxylic acid or its derivative.
A General Synthetic Protocol:
A typical synthesis involves the reaction of 4-methoxy-1,2-phenylenediamine with a suitable dicarboxylic acid derivative, such as oxalic acid, in the presence of a dehydrating agent like polyphosphoric acid or under high-temperature conditions.[2] Another method involves the carboxylation of a pre-formed benzimidazole ring. For instance, benzimidazole can be carboxylated using carbon dioxide under pressure and high temperature in the presence of a base like potassium carbonate.[3]
Illustrative Synthesis Workflow:
References
5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid: A Core Scaffold for Diverse Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry. While direct biological evaluation of this specific parent compound is not extensively documented in publicly available literature, its structural motif serves as a crucial pharmacophore in a wide array of biologically active derivatives. These derivatives have demonstrated promising activities, including anticancer, neuroprotective, and anticonvulsant effects. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of compounds derived from the this compound core, offering valuable insights for researchers and professionals in drug discovery and development.
Introduction
The benzimidazole ring system is a privileged scaffold in medicinal chemistry, known for its ability to interact with various biological targets. The incorporation of a methoxy group at the 5-position and a carboxylic acid at the 2-position of the benzimidazole ring provides a unique combination of electronic and steric properties, making this compound a versatile starting material for the synthesis of novel therapeutic agents. This document will explore the biological potential of this scaffold by examining the activities of its key derivatives.
Synthesis
A general and plausible method for the synthesis of this compound involves the condensation of 4-methoxy-1,2-phenylenediamine with a suitable C2-synthon followed by functional group manipulation. A representative synthetic approach is outlined below.
Experimental Protocol: Synthesis of this compound Derivatives
A common route to synthesize derivatives involves the initial formation of a related benzimidazole structure, which is then modified to introduce the carboxylic acid functionality or other desired groups. For instance, the synthesis of 2-((5-methoxy-1H-benzo[d]imidazol-2-yl)thio)acetic acid, a close derivative, involves the reaction of 5-methoxy-1H-benzo[d]imidazole-2-thiol with chloroacetic acid in the presence of a base.
Step 1: Synthesis of 2-((5-methoxy-1H-benzo[d]imidazol-2-yl)thio)acetic acid
-
A mixture of 5-methoxy-1H-benzo[d]imidazole-2-thiol (0.01 mol), chloroacetic acid (0.01 mol), and potassium hydroxide (0.035 mol) in 40 mL of ethanol is prepared.
-
The reaction mixture is heated under reflux on a steam bath for 4 hours.
-
After cooling to room temperature, the mixture is filtered to remove any insoluble impurities.
-
The filtrate is diluted with water and then acidified with dilute acetic acid.
-
The mixture is left to stand overnight to allow for precipitation.
-
The resulting solid is collected by filtration, washed thoroughly with water, and recrystallized from ethanol to yield the desired product.
This protocol can be adapted by using different starting materials to achieve the core this compound structure.
Caption: Generalized synthetic workflow for this compound.
Biological Activities of Derivatives
Derivatives of this compound have been investigated for a range of therapeutic applications. The following sections summarize the key findings.
Anticancer Activity
The benzimidazole scaffold is a well-established framework for the development of anticancer agents. Several derivatives of this compound have demonstrated significant antiproliferative activity against various cancer cell lines.
One study reported the synthesis of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives. Among these, methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate (a related compound with a different substitution pattern) showed potent activity against leukemic cells with an IC50 value of 3 µM.[1]
Table 1: Antiproliferative Activity of Selected Benzimidazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate | Leukemic cells | 3 | [1] |
Experimental Protocol: MTT Assay for Antiproliferative Activity
The antiproliferative activity of these compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
The proposed mechanism for the anticancer effect of some benzimidazole derivatives involves the induction of cell cycle arrest and apoptosis. For example, the aforementioned antileukemic derivative was found to induce S/G2 cell cycle arrest.[1] This was associated with the downregulation of key cell cycle proteins such as CDK2 and Cyclin B1, as well as the induction of apoptosis, as evidenced by the cleavage of PARP and an increase in DNA strand breaks.[1]
Caption: Proposed mechanism of anticancer activity for a benzimidazole derivative.
Neuroprotective and Anticonvulsant Activities
Derivatives of the 5-methoxy-1H-benzo[d]imidazole scaffold have also shown potential in the treatment of neurological disorders.
A study on new derivatives of 5-methoxy-2-mercaptobenzimidazole, a closely related precursor, demonstrated anticonvulsant activity in an in vivo model. While this study does not directly involve the carboxylic acid derivative, it highlights the potential of the 5-methoxybenzimidazole core in modulating neuronal activity.
Experimental Protocol: Evaluation of Anticonvulsant Activity
The anticonvulsant effects are often assessed in animal models.
-
Animals (e.g., mice or rats) are divided into control and treatment groups.
-
The test compounds are administered to the treatment groups, while the control group receives a vehicle.
-
A convulsant agent (e.g., pentylenetetrazole or maximal electroshock) is administered to induce seizures.
-
The onset and severity of seizures are observed and recorded.
-
The ability of the test compounds to delay the onset of seizures or reduce their severity is evaluated and compared to the control group.
The precise signaling pathways involved in the neuroprotective and anticonvulsant effects of these compounds are still under investigation. However, the benzimidazole nucleus is known to interact with various receptors and enzymes in the central nervous system.
Caption: Experimental workflow for assessing anticonvulsant activity.
Conclusion
This compound represents a valuable and versatile scaffold in medicinal chemistry. Although direct biological data on the parent compound is limited, its derivatives have demonstrated significant potential as anticancer, neuroprotective, and anticonvulsant agents. The synthetic accessibility of this core structure allows for extensive derivatization and optimization of its biological activities. Future research focusing on the direct evaluation of the parent compound and the elucidation of the precise mechanisms of action of its derivatives will be crucial for the development of new and effective therapeutic agents based on this promising chemical scaffold. This guide provides a foundational understanding for researchers to explore the rich pharmacology of this compound class.
References
Solubility of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic Acid in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid is a versatile heterocyclic compound with significant potential in pharmaceutical research and development, serving as a key intermediate in the synthesis of various therapeutic agents, particularly those targeting neurological disorders and cancer.[1] Its physicochemical properties, most notably its solubility in organic solvents, are critical factors influencing its utility in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for its quantitative determination, and relevant analytical methodologies. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing the necessary protocols to enable researchers to generate this critical data in-house.
Predicted Solubility Profile
Based on the structural features of this compound, which include a polar benzimidazole ring system, a hydrogen-bond-donating and -accepting carboxylic acid group, and a methoxy group, a qualitative prediction of its solubility in common organic solvents can be made. The principles of "like dissolves like" suggest the following trends:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is expected to exhibit moderate to good solubility in polar protic solvents due to the potential for hydrogen bonding with the solvent molecules.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): High solubility is anticipated in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are excellent solvents for a wide range of organic compounds, including those with multiple hydrogen bonding sites.
-
Solvents of Intermediate Polarity (e.g., Ethyl Acetate, Dichloromethane): Moderate solubility is expected in these solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Due to the polar nature of the molecule, very low solubility is predicted in nonpolar solvents.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Methanol | 25 | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined |
| Isopropanol | 25 | Data to be determined | Data to be determined |
| Acetone | 25 | Data to be determined | Data to be determined |
| Acetonitrile | 25 | Data to be determined | Data to be determined |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined |
| Dichloromethane | 25 | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined |
| Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined |
| Toluene | 25 | Data to be determined | Data to be determined |
| Hexane | 25 | Data to be determined | Data to be determined |
Experimental Protocols
The following sections detail the recommended experimental procedures for the synthesis of the parent compound and the determination of its solubility.
Synthesis of this compound
While various synthetic routes to benzimidazole derivatives exist, a common and effective method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. The following is a generalized workflow for the synthesis of such compounds.
Caption: Generalized synthesis workflow for benzimidazole carboxylic acids.
Solubility Determination: Shake-Flask Method
The shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound.
References
An In-depth Technical Guide to 5-methoxy-1H-benzo[d]imidazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. This document details its chemical identity, physicochemical properties, and potential therapeutic applications, with a focus on its role as a key intermediate in the synthesis of bioactive molecules. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates information on analogous benzimidazole derivatives to provide valuable insights into its synthesis, characterization, and biological evaluation.
Chemical Identity and Properties
CAS Number: 887572-60-3
IUPAC Name: this compound
This compound belongs to the benzimidazole class of heterocyclic aromatic organic compounds, characterized by a fusion of benzene and imidazole rings. The presence of a methoxy group at the 5-position and a carboxylic acid group at the 2-position imparts specific chemical properties that make it a versatile building block in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂O₃ | [1] |
| Molecular Weight | 192.17 g/mol | [1] |
| Appearance | Not available | |
| Melting Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Synthesis and Characterization
General Synthetic Approach
A plausible synthetic route for this compound is the condensation of 4-methoxy-1,2-phenylenediamine with a suitable C2-synthon, such as oxalic acid or its derivatives, followed by cyclization.
Experimental Workflow for a General Benzimidazole Synthesis
Caption: A generalized workflow for the synthesis of the target compound.
Analogous Experimental Protocol: Synthesis of 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid[2]
This one-pot synthesis provides a relevant example of benzimidazole carboxylic acid formation.
Materials:
-
Ethyl 4-(methylamino)-3-nitrobenzoate
-
3-bromo-4-hydroxy-5-methoxybenzaldehyde
-
Sodium dithionite (Na₂S₂O₄)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Sodium hydroxide (NaOH)
Procedure:
-
A mixture of ethyl 4-(methylamino)-3-nitrobenzoate (0.006 mol), 3-bromo-4-hydroxy-5-methoxybenzaldehyde (0.006 mol), and sodium dithionite (0.024 mol) in DMSO is refluxed with stirring at 90°C for 3 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured over crushed ice.
-
The resulting solid precipitate (the ester intermediate) is collected by filtration and dried.[2]
-
The intermediate is then hydrolyzed by refluxing with 33% NaOH in ethanol to yield the final carboxylic acid product.[2]
-
The final product is purified by recrystallization.
Characterization Techniques
The structural confirmation of this compound and its derivatives typically involves a combination of spectroscopic methods.
Table 2: Spectroscopic Data for an Analogous Benzimidazole Carboxylic Acid Derivative[2]
| Technique | Observed Signals (for 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid) |
| IR (cm⁻¹) | ~3394 (O-H), ~1701 (C=O, acid), ~1624 (C=N) |
| ¹H NMR (δ, ppm) | ~12.79 (s, 1H, COOH), ~10.12 (s, 1H, OH), 8.21-7.66 (m, aromatic-H), ~3.91 (s, 3H, N-CH₃), ~3.88 (s, 3H, OCH₃) |
| ¹³C NMR (δ, ppm) | ~168.3 (C=O), ~154.4 (C=N), aromatic carbons, ~56.9 (OCH₃), ~32.4 (N-CH₃) |
| Mass Spec (m/z) | 376.95 (M+H)⁺, 378.90 ((M+H)+2)⁺ |
Biological Activity and Potential Applications
Benzimidazole derivatives are known to exhibit a wide range of biological activities, making them privileged scaffolds in drug discovery.[3] While specific quantitative biological data for this compound is scarce, the activities of structurally related compounds suggest its potential in several therapeutic areas.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of benzimidazole derivatives. These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in cancer progression.
A study on novel benzimidazole analogs demonstrated significant cytotoxic effects against oral squamous cell carcinoma and colorectal carcinoma cell lines.[4] One promising compound, V7, exhibited broad-spectrum activity with IC₅₀ values of 11.64 μM (H103), 16.68 μM (H314), and 13.30 μM (HCT116).[4] The proposed mechanism of action for this class of compounds involves the inhibition of sirtuin 2 (SIRT2), a class III histone deacetylase implicated in cell cycle regulation and tumorigenesis.[4]
Another series of alkylsulfonyl benzimidazole derivatives showed potent anticancer activity against the MCF-7 breast cancer cell line, potentially through the inhibition of the anti-apoptotic protein Bcl-2.[5]
Potential Anticancer Mechanism of Action
Caption: Potential anticancer mechanisms of benzimidazole derivatives.
Other Potential Therapeutic Applications
The benzimidazole scaffold is associated with a broad spectrum of pharmacological activities, suggesting that this compound could be a valuable starting point for the development of agents with:
-
Anticonvulsant activity: Derivatives of 5-methoxy-2-mercaptobenzimidazole have been shown to possess anticonvulsant properties.
-
Antiviral, Antifungal, and Anti-inflammatory activities: The core benzimidazole structure is found in various compounds with these therapeutic effects.[6]
Conclusion
This compound is a chemical entity with significant potential in the field of drug discovery and development. Its structural features make it an attractive scaffold for the synthesis of novel therapeutic agents, particularly in the area of oncology. Although detailed experimental and biological data for this specific compound are not extensively documented, the wealth of information available for related benzimidazole derivatives provides a strong foundation for future research. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. calpaclab.com [calpaclab.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Methoxy-1H-benzo[d]imidazole-2-sulfonic acid [myskinrecipes.com]
Unraveling the Anticancer Mechanisms of 5-Methoxy-1H-benzo[d]imidazole-2-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This technical guide delves into the core mechanisms of action through which these compounds exert their anticancer effects, providing a comprehensive overview for researchers and drug development professionals. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of this promising class of molecules.
Core Anticancer Mechanisms of Action
Derivatives of this compound employ a multi-pronged approach to combat cancer, targeting various hallmarks of the disease. The primary mechanisms identified include the inhibition of key enzymes involved in DNA replication and cell signaling, disruption of the cellular machinery essential for cell division, and the induction of programmed cell death (apoptosis).
Topoisomerase Inhibition: Inducing DNA Damage
A significant mechanism of action for several benzimidazole derivatives is the inhibition of topoisomerase I and II enzymes. These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By inhibiting their function, these derivatives lead to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death.
Quantitative Data: Topoisomerase Inhibition
| Compound ID | Derivative Structure | Target | IC50 (µM) | Cancer Cell Line | Reference |
| BIM-T1 | N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | Topoisomerase IIα | Not explicitly stated, but showed significant inhibition | A549 (Lung), SW480 (Colon) | [1] |
| BBZ-12b | A novel 1H-benzo[d]imidazole derivative | Topoisomerase I | 16 | Panel of 60 human cancer cell lines | [2][3] |
Experimental Protocol: Topoisomerase I DNA Relaxation Assay
This assay is designed to assess the ability of a test compound to inhibit the catalytic activity of human topoisomerase I.
Materials:
-
Human Topoisomerase I (recombinant)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Reaction Buffer (e.g., 250 mM Tris-HCl pH 7.4, 570 mM KCl, 50 mM MgCl2, 2.5 mM DTT, 2.5 mM EDTA, 150 µg/mL BSA)
-
Test compound (dissolved in DMSO)
-
5x DNA Loading Dye
-
1% Agarose gel in 1x TAE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Prepare a reaction mixture containing the 10x reaction buffer, supercoiled DNA, and sterile water.
-
Add the test compound at various concentrations to the reaction mixture. Include a positive control (known topoisomerase I inhibitor like camptothecin) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding a predetermined unit of human topoisomerase I to each reaction.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding the 5x DNA loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage until the supercoiled and relaxed DNA bands are adequately separated.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition is determined by the reduction in the amount of relaxed DNA compared to the control.
Signaling Pathway: Topoisomerase I Inhibition and Apoptosis Induction
Caption: Inhibition of Topoisomerase I by benzimidazole derivatives leads to DNA damage and apoptosis.
VEGFR-2 Inhibition: Targeting Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Certain benzimidazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.
Experimental Protocol: VEGFR-2 Kinase Assay
This biochemical assay measures the direct inhibition of VEGFR-2's enzymatic activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer
-
ATP
-
A suitable substrate (e.g., a synthetic peptide)
-
Test compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP and the substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction and measure the kinase activity using a detection reagent that quantifies ADP production (luminescence) or substrate phosphorylation (fluorescence or colorimetry).
-
Calculate the percentage of kinase inhibition relative to a vehicle control and determine the IC50 value.
Signaling Pathway: VEGFR-2 Signaling and its Inhibition
Caption: Benzimidazole derivatives inhibit VEGFR-2 signaling, blocking angiogenesis.
Induction of Apoptosis and Cell Cycle Arrest
A common outcome of the various molecular interactions of this compound derivatives is the induction of apoptosis and arrest of the cell cycle. This is often a consequence of the upstream effects such as DNA damage or inhibition of critical signaling pathways.
Quantitative Data: Anticancer Activity of a Key Derivative
| Compound | Cancer Cell Line | IC50 (µM) | Effect | Reference |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 (Breast) | 0.73 ± 0.0 | Cytotoxicity, Mitotic Arrest | [4] |
| MBIC | MDA-MB-231 (Breast) | 20.4 ± 0.2 | Cytotoxicity, Mitotic Arrest | [4] |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with a test compound.
Materials:
-
Cancer cell line of interest
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with the test compound at various concentrations for a specified duration (e.g., 24, 48 hours).
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer to measure the DNA content.
-
The data is then used to generate a histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow: Apoptosis Detection using Annexin V/PI Staining
Caption: Workflow for detecting apoptosis via Annexin V and Propidium Iodide staining.
Conclusion
Derivatives of this compound represent a versatile and potent class of anticancer agents. Their ability to target multiple, critical cellular pathways, including DNA maintenance, angiogenesis, and cell cycle progression, underscores their therapeutic potential. The data and protocols presented in this guide offer a foundational understanding for researchers aiming to further explore and develop these promising compounds into next-generation cancer therapies. Future research should focus on elucidating the structure-activity relationships for each mechanism of action to design more potent and selective inhibitors.
References
- 1. inspiralis.com [inspiralis.com]
- 2. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data derived from analogous compounds and fundamental spectroscopic principles. It serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from structurally similar benzimidazole derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~13.0 - 12.0 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |
| ~11.5 | Singlet (broad) | 1H | Imidazole N-H |
| ~7.4 | Doublet | 1H | Aromatic C-H |
| ~7.1 | Singlet | 1H | Aromatic C-H |
| ~6.9 | Doublet of doublets | 1H | Aromatic C-H |
| ~3.8 | Singlet | 3H | Methoxy Group (-OCH₃) |
Note: The chemical shifts of the carboxylic acid and N-H protons are highly dependent on solvent and concentration due to hydrogen bonding.
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~165 - 160 | Carboxylic Acid Carbonyl (C=O) |
| ~155 | Aromatic C-O |
| ~145 | Imidazole C2 |
| ~140 | Aromatic Quaternary C |
| ~135 | Aromatic Quaternary C |
| ~120 | Aromatic C-H |
| ~110 | Aromatic C-H |
| ~100 | Aromatic C-H |
| ~55 | Methoxy Carbon (-OCH₃) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~3100 | Medium | N-H stretch (Imidazole) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1620, ~1500 | Medium-Strong | C=C and C=N stretching (Aromatic/Imidazole) |
| ~1250 | Strong | C-O stretch (Aryl ether) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 192.05 | [M]⁺ (Molecular Ion) |
| 147.05 | [M - COOH]⁺ |
Note: The molecular formula of this compound is C₉H₈N₂O₃, with a molecular weight of 192.17 g/mol .[1][2] The fragmentation pattern can be influenced by the ionization technique used.
Experimental Protocols
The following sections detail the general methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound should be dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. Tetramethylsilane (TMS) is typically used as an internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment or the clean ATR crystal is recorded first. The sample is then placed in the beam path, and the sample spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000 to 400 cm⁻¹. The final spectrum is generated by automatic subtraction of the background spectrum from the sample spectrum.[3]
Mass Spectrometry (MS)
-
Sample Preparation: A small amount of the sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.
-
Data Acquisition:
-
ESI: The sample solution is infused directly into the ESI source. The mass spectrum is typically acquired in both positive and negative ion modes.
-
EI: The sample can be introduced via a direct insertion probe or through a gas chromatograph (if the compound is sufficiently volatile and thermally stable).
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow of Spectroscopic Analysis.
References
An In-depth Technical Guide on the Thermal Stability of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid is a member of the benzimidazole class of heterocyclic compounds, which are of significant interest in pharmaceutical and medicinal chemistry due to their diverse biological activities. The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its synthesis, purification, formulation, and storage. Understanding the decomposition temperature and thermal behavior is essential for ensuring the safety, efficacy, and shelf-life of a drug product. This guide aims to provide a thorough understanding of the factors influencing the thermal stability of this compound and to equip researchers with the necessary protocols to evaluate it.
Thermal Stability Data of Related Benzimidazole Derivatives
Direct experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound is not extensively reported in the available literature. However, analysis of structurally related compounds provides valuable insights into its expected thermal properties. The benzimidazole core is known for its relatively high thermal stability. Decomposition is often initiated by the substituents on the benzimidazole ring.
The following table summarizes the melting point and decomposition data for several benzimidazole derivatives found in the literature. It is important to note that a melting point accompanied by decomposition ("dec.") indicates that the compound breaks down at its melting temperature.
| Compound | Melting Point (°C) | Notes |
| 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid | 260 (dec.) | Decomposes upon melting.[1] |
| Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | 110-112 | TGA shows a decomposition temperature (Td) at 245 °C.[2] |
| 5-methoxy-1H-benzo[d]imidazole-2-thiol derivatives | 218.5-232 (dec.) | A series of derivatives that decompose upon melting.[3] |
| 5,7-Dinitrobenzotriazole | 193 | Decomposes with an extrapolated onset of 291 °C.[4] |
| 4-Amino-5,7-dinitrobenzotriazole | melts with decomp. at 337 | Decomposes upon melting.[4] |
Based on this data, it is reasonable to hypothesize that this compound will also exhibit decomposition at or near its melting point. The presence of the carboxylic acid group may influence the decomposition pathway, potentially through decarboxylation.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer is required.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Typically, an inert atmosphere such as nitrogen or argon is used to prevent oxidative decomposition. A flow rate of 20-50 mL/min is common.
-
Heating Rate: A linear heating rate of 10 °C/min is standard.
-
Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature sufficiently high to ensure complete decomposition (e.g., 600 °C).
-
-
Data Analysis: The TGA thermogram will plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the point of initial significant mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to observe any endothermic or exothermic events associated with phase transitions or decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter is required.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used.
-
Heating Rate: A heating rate of 10 °C/min is standard.
-
Temperature Range: The temperature range should encompass the expected melting and decomposition temperatures, for instance, from 25 °C to 300 °C.
-
-
Data Analysis: The DSC thermogram plots the heat flow versus temperature. The melting point is identified as the peak temperature of the endothermic melting transition. The enthalpy of fusion can be calculated from the area under the melting peak. Any exothermic peaks following the melting endotherm are indicative of decomposition.
Potential Biological Signaling Pathway
Benzimidazole derivatives are known to interact with various biological targets. For instance, some act as topoisomerase inhibitors, interfering with DNA replication in cancer cells, while others have been shown to inhibit the Hedgehog signaling pathway, which is crucial in embryonic development and can be aberrantly activated in some cancers.[5][6]
The following diagram illustrates a hypothetical workflow for investigating the inhibitory effect of this compound on a generic kinase signaling pathway, a common mechanism of action for this class of compounds.
Caption: A workflow for evaluating kinase inhibition.
Conclusion
While specific thermal stability data for this compound is limited in the current literature, the analysis of related benzimidazole compounds suggests that it likely decomposes at or near its melting point. The provided TGA and DSC protocols offer a clear methodology for researchers to obtain precise thermal stability data for this compound. Furthermore, the diverse biological activities of the benzimidazole scaffold, such as the potential for kinase inhibition, highlight the importance of thorough physicochemical characterization, including thermal stability, in the early stages of drug discovery and development. The experimental and analytical frameworks presented in this guide provide a solid foundation for such investigations.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. mdpi.com [mdpi.com]
- 3. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid: A Technical Guide for Drug Discovery Professionals
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique structural features allow for diverse interactions with various biological targets, leading to a broad spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. This technical guide focuses on the potential therapeutic targets of a specific derivative, 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid . While direct experimental data for this particular molecule is limited in publicly available literature, this document synthesizes findings from structurally related benzimidazole compounds to hypothesize its potential mechanisms of action and key molecular targets. This guide is intended for researchers, scientists, and drug development professionals to provide a foundation for future investigation into the therapeutic potential of this compound.
Hypothesized Therapeutic Targets
Based on the pharmacological activities of structurally similar benzimidazole derivatives, the following therapeutic targets are proposed for this compound.
Anticancer Targets
The benzimidazole core is a common feature in many anticancer agents. The potential anticancer activity of this compound may be mediated through the inhibition of key enzymes involved in cancer cell proliferation and survival.
-
Topoisomerases: DNA topoisomerases (Topo I and Topo II) are crucial enzymes that regulate DNA topology during replication, transcription, and recombination. Inhibition of these enzymes leads to DNA damage and apoptosis in cancer cells. Several benzimidazole derivatives have been identified as potent topoisomerase inhibitors.
-
Fatty Acid Synthase (FASN): FASN is a key enzyme in the de novo synthesis of fatty acids and is often overexpressed in various cancers, playing a vital role in tumor cell growth and survival. Inhibition of FASN is a promising strategy for cancer therapy, and some benzimidazole-containing compounds have shown FASN inhibitory activity.
-
Microtubule Dynamics: Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain benzimidazole derivatives have been shown to interfere with microtubule polymerization.
Table 1: In Vitro Anticancer Activity of Representative Benzimidazole Derivatives
| Compound/Derivative | Target/Cell Line | Activity (IC50) | Reference |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | MCF-7 (Breast Cancer) | 0.73 µM | [1] |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | MDA-MB-231 (Breast Cancer) | 20.4 µM | [1] |
| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | A549 (Lung Cancer) | 0.15 µM | |
| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | SW480 (Colon Cancer) | 3.68 µM | |
| (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivative (CTL-06) | FASN Inhibition | 3.0 µM | [2] |
| (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivative (CTL-12) | FASN Inhibition | 2.5 µM | [2] |
Neurological Targets
Benzimidazole derivatives have shown promise in the treatment of neurological disorders, primarily by modulating the activity of key neurotransmitter receptors.
-
GABA-A Receptors: The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Positive allosteric modulators of GABA-A receptors are used as anxiolytics, sedatives, and anticonvulsants. Certain 2-phenyl-1H-benzo[d]imidazole derivatives have been identified as positive allosteric modulators of GABA-A receptors.
Table 2: GABA-A Receptor Binding Affinity of a Representative Benzimidazole Derivative
| Compound/Derivative | Receptor Subtype | Activity (pKi) | Reference |
| 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole | α1β2γ2 GABA-A | 5.5 |
Antimicrobial Targets
The benzimidazole scaffold is present in several clinically used antimicrobial agents. The proposed antimicrobial mechanism for benzimidazole derivatives often involves the disruption of essential cellular processes in microorganisms.
-
Bacterial Cell Division Proteins (e.g., FtsZ): Filamenting temperature-sensitive protein Z (FtsZ) is a key protein in bacterial cell division and is a promising target for novel antibiotics. Some benzimidazoles have been suggested to exert their antibacterial effect by inhibiting FtsZ.
-
General Metabolic Disruption: Due to their structural similarity to purines, benzimidazoles can interfere with various metabolic pathways in bacteria and fungi.
Table 3: Minimum Inhibitory Concentration (MIC) of Representative Benzimidazole Derivatives against Microbial Strains
| Compound/Derivative | Microbial Strain | Activity (MIC, µg/mL) | Reference |
| 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole | S. aureus | 7.8 | |
| 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole | MRSA | 3.9 | |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole | M. smegmatis | 3.9 | |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole | C. albicans | 3.9 |
Experimental Protocols
The following are generalized protocols for key in vitro assays that can be employed to investigate the potential therapeutic targets of this compound.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[3]
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.[4]
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), Topoisomerase I assay buffer, and various concentrations of this compound.
-
Enzyme Addition: Add purified human Topoisomerase I to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.
Fatty Acid Synthase (FASN) Inhibition Assay
This spectrophotometric assay measures the activity of FASN by monitoring the oxidation of NADPH.
-
Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer, acetyl-CoA, and NADPH.
-
Pre-incubation: Add purified FASN and various concentrations of this compound to the reaction mixture and pre-incubate at 37°C.
-
Reaction Initiation: Initiate the reaction by adding malonyl-CoA.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, using a spectrophotometer.
-
Data Analysis: Calculate the rate of NADPH oxidation to determine the FASN activity and the IC50 value of the inhibitor.
GABA-A Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a compound for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Prepare crude synaptic membranes from rat or mouse brain tissue.
-
Binding Reaction: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol or [3H]flunitrazepam) and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the compound and calculate its inhibitory constant (Ki) using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate key concepts related to the potential therapeutic targeting of this compound.
Conclusion and Future Directions
While this compound remains a relatively understudied compound, the extensive research on its structural analogs provides a strong rationale for investigating its therapeutic potential. The evidence from related compounds suggests that its primary therapeutic targets may lie in the realms of oncology and neurology, with potential applications as an antimicrobial agent.
Future research should focus on the synthesis and in vitro evaluation of this compound to confirm these hypothesized activities. A systematic screening against a panel of cancer cell lines and relevant molecular targets such as topoisomerases and FASN is warranted. Furthermore, its modulatory effects on key neurotransmitter receptors, particularly the GABA-A receptor, should be investigated to explore its potential in treating neurological disorders. The experimental protocols outlined in this guide provide a solid framework for initiating such studies. Elucidating the specific molecular targets and mechanisms of action of this compound will be crucial for its potential development as a novel therapeutic agent.
References
- 1. topogen.com [topogen.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: One-Pot Synthesis of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid
Introduction
5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid is a heterocyclic compound belonging to the benzimidazole class of molecules. The benzimidazole core is a "privileged scaffold" in medicinal chemistry, frequently utilized in drug discovery due to its structural similarity to purine, which allows it to interact with various biological targets.[1][2] Consequently, derivatives of this molecule are investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The methoxy and carboxylic acid functional groups on this specific scaffold provide valuable handles for further chemical modification and structure-activity relationship (SAR) studies, making it a key building block in the development of new therapeutic agents.
Principle of One-Pot Synthesis
One-pot synthesis is a highly efficient strategy in chemical synthesis where multiple reaction steps are carried out in a single reactor without isolating intermediate compounds. This approach offers significant advantages over traditional multi-step syntheses by reducing reaction time, minimizing solvent and reagent usage, and simplifying the work-up and purification process.[1][2] For the synthesis of this compound, a one-pot approach typically involves the direct condensation and subsequent cyclization of 4-methoxy-benzene-1,2-diamine with a suitable two-carbon electrophile, such as oxalic acid or its derivatives. This method circumvents the need to isolate the initial amide intermediate, streamlining the path to the final product.[1]
Experimental Protocol
This protocol describes a representative one-pot method for the synthesis of this compound via the condensation of 4-methoxy-benzene-1,2-diamine with diethyl oxalate followed by cyclization and saponification.
Materials and Reagents:
-
4-methoxy-benzene-1,2-diamine
-
Diethyl oxalate
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated and dilute (e.g., 2 M)
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Equipment:
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Büchner funnel and filter paper
-
pH paper or pH meter
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methoxy-benzene-1,2-diamine (e.g., 10 mmol, 1.38 g) in ethanol (50 mL).
-
Addition of Reagent: To the stirring solution, add diethyl oxalate (e.g., 11 mmol, 1.5 mL, 1.1 eq.) dropwise at room temperature.
-
Initial Condensation: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC to confirm the consumption of the starting diamine.
-
Saponification and Cyclization: After the initial condensation, allow the mixture to cool slightly. Prepare a solution of sodium hydroxide (e.g., 30 mmol, 1.2 g) in water (20 mL) and add it to the reaction flask.
-
Second Reflux: Heat the resulting mixture back to reflux and maintain for an additional 3-5 hours. This step facilitates both the hydrolysis of the ester and the dehydrative cyclization to form the benzimidazole ring.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Acidify the alkaline solution carefully with concentrated HCl until the pH is approximately 3-4. A precipitate should form.
-
Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold distilled water (2 x 20 mL) to remove inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization. A common solvent system is an ethanol/water mixture.
-
Dissolve the crude solid in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Filter the purified crystals, wash with a small amount of cold ethanol/water, and dry under vacuum.
-
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Quantitative Data Summary
The following table summarizes representative data for a generalized one-pot synthesis of a benzimidazole-2-carboxylic acid derivative. Yields and reaction times can vary based on the specific substrates and precise conditions used.
| Entry | Starting Diamine | C2 Source | Key Conditions | Reaction Time (h) | Yield (%) |
| 1 | 4-methoxy-benzene-1,2-diamine | Diethyl Oxalate | 1. EtOH, Reflux2. NaOH (aq.), Reflux | 5 - 9 | 75 - 85 |
| 2 | o-phenylenediamine | Oxalic Acid | HCl (4M), Reflux | 6 - 8 | 70 - 80 |
Process Visualization
The following diagram illustrates the general workflow for the one-pot synthesis of this compound.
Caption: Workflow for the one-pot synthesis of the target benzimidazole.
References
Green Synthesis of Substituted Benzimidazoles: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the green synthesis of substituted benzimidazoles. These methods emphasize the use of environmentally benign solvents, energy-efficient techniques, and recyclable catalysts, aligning with the principles of green chemistry.
The synthesis of benzimidazole derivatives, a core scaffold in many pharmaceuticals, has traditionally relied on methods that often involve harsh conditions, toxic solvents, and stoichiometric reagents. The shift towards greener synthetic routes is not only environmentally responsible but also often leads to improved reaction efficiency, higher yields, and simplified purification processes. This document outlines several proven green methodologies for the synthesis of this important heterocyclic motif.
Application Notes
The choice of a specific green synthetic method will depend on the available equipment, the scale of the reaction, and the nature of the substrates.
-
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, significantly reducing reaction times from hours to minutes.[1][2] It is particularly advantageous for high-throughput synthesis and library generation in drug discovery. The protocols often employ solvent-free conditions or green solvents like ethanol and water.[3][4]
-
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation.[5][6] This method is known for its ability to enhance reaction rates at ambient temperature, making it a highly energy-efficient and green alternative. Many ultrasound-promoted benzimidazole syntheses are performed in aqueous media, further enhancing their green credentials.[6]
-
Catalyst-Free Synthesis: Eliminating the need for a catalyst simplifies the reaction setup and purification process, reducing waste and cost.[7] These methods often rely on the intrinsic reactivity of the starting materials under specific conditions, such as thermal or microwave activation in a green solvent.
-
Natural and Recyclable Catalysts: The use of naturally derived or recyclable catalysts presents a sustainable approach to benzimidazole synthesis. Natural catalysts, such as pomegranate peel powder, are biodegradable and readily available.[8] Recyclable catalysts, including various nanoparticles and solid-supported acids, can be recovered and reused multiple times, minimizing waste and catalyst loading.[9]
Comparative Data of Green Synthesis Methods
The following tables summarize quantitative data for the synthesis of various substituted benzimidazoles using different green chemistry approaches.
Table 1: Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles
| Entry | Aldehyde/Carboxylic Acid | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | Er(OTf)₃ (1 mol%) | Solvent-free | 5 | 99 | [4] |
| 2 | 4-Methylbenzaldehyde | Er(OTf)₃ (1 mol%) | Solvent-free | 5 | 98 | [4] |
| 3 | 4-Methoxybenzaldehyde | Er(OTf)₃ (1 mol%) | Solvent-free | 5 | 97 | [4] |
| 4 | Acetic Acid | HCl (2 drops) | Solvent-free | 1.5 | 95 | [2] |
| 5 | Benzoic Acid | Ethyl acetate | Water | Not specified | >90 | [3] |
Table 2: Ultrasound-Assisted Synthesis of 2-Substituted Benzimidazoles
| Entry | Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | None | Water | 60 | 96 | [5] |
| 2 | 4-Chlorobenzaldehyde | None | Water | 60 | 94 | [5] |
| 3 | 4-Nitrobenzaldehyde | None | Water | 60 | 98 | [5] |
| 4 | Various aromatic aldehydes | BiOCl nanoparticles | Water | Not specified | High | [7] |
Table 3: Synthesis of 2-Substituted Benzimidazoles using Natural Catalysts
| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Pomegranate Peel Powder | Ethanol | 2 | 82 | [8] |
| 2 | 4-Methoxybenzaldehyde | Pomegranate Peel Powder | Ethanol | 1.5 | 84 | [8] |
| 3 | 4-Chlorobenzaldehyde | Pomegranate Peel Powder | Ethanol | 2.5 | 81 | [8] |
| 4 | 2-Nitrobenzaldehyde | Pomegranate Peel Powder | Ethanol | 3 | 78 | [8] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles using Er(OTf)₃
This protocol describes a solvent-free, microwave-assisted synthesis of 1,2-disubstituted benzimidazoles catalyzed by Erbium(III) triflate.[4]
Materials:
-
N-substituted-o-phenylenediamine (e.g., N-phenyl-o-phenylenediamine)
-
Substituted aldehyde (e.g., benzaldehyde)
-
Erbium(III) triflate (Er(OTf)₃)
-
Microwave reactor
-
Ethyl acetate
-
Water
Procedure:
-
In a 3 mL glass vial, combine N-phenyl-o-phenylenediamine (1 mmol), the desired aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).
-
Place the vial in a microwave reactor and irradiate the mixture for 5 minutes at a set temperature of 60 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate (3 x 4 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization, if necessary.
Protocol 2: Ultrasound-Assisted Catalyst-Free Synthesis of 2-Substituted Benzimidazoles
This protocol details a catalyst-free synthesis of 2-substituted benzimidazoles in water under ultrasonic irradiation.[5]
Materials:
-
o-phenylenediamine
-
Substituted aldehyde
-
Ultrasonic bath
-
Ethanol
-
Water
Procedure:
-
In a suitable flask, suspend o-phenylenediamine (1 mmol) and the substituted aldehyde (1 mmol) in water (5 mL).
-
Place the flask in an ultrasonic bath and irradiate the mixture at a frequency of 40 kHz and a power output of 250 W.
-
Maintain the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.
-
Upon completion, the solid product precipitates out of the solution.
-
Collect the product by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure 2-substituted benzimidazole.
Protocol 3: Synthesis of 2-Substituted Benzimidazoles using Pomegranate Peel Powder as a Natural Catalyst
This protocol describes a green and efficient synthesis of 2-substituted benzimidazoles using a readily available natural catalyst.[8]
Materials:
-
o-phenylenediamine
-
Substituted aromatic aldehyde
-
Pomegranate Peel Powder (PGP) - prepared by washing, drying, and grinding pomegranate peels.
-
Ethanol
-
n-hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and the substituted aromatic aldehyde (1 mmol) in ethanol (10 mL).
-
Add pomegranate peel powder (0.1 g) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using TLC with a mobile phase of 70% n-hexane: 30% ethyl acetate.
-
Upon completion of the reaction (typically 1.5-3 hours), filter the catalyst (PGP).
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Wash the resulting solid product with cold water and dry to obtain the pure 2-substituted benzimidazole.
Visualizations
Caption: Comparative workflow of green synthesis methods for substituted benzimidazoles.
Caption: General reaction mechanism for the synthesis of 2-substituted benzimidazoles.
References
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. sciforum.net [sciforum.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nanobioletters.com [nanobioletters.com]
- 9. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
Application Notes and Protocols for the Purification of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid by Recrystallization
Introduction
5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the successful development of active pharmaceutical ingredients (APIs). Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This document provides detailed application notes and a comprehensive protocol for the purification of this compound by recrystallization, intended for researchers, scientists, and drug development professionals. The protocol is designed to enhance the purity of the compound by removing impurities that may be present after its initial synthesis.
Principle of Recrystallization
Recrystallization is based on the principle that the solubility of a compound in a solvent increases with temperature. In an ideal recrystallization process, the impure compound is dissolved in a minimum amount of a suitable hot solvent. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in smaller quantities, remain dissolved in the solvent. The purified crystals are then isolated by filtration. The choice of solvent is critical for a successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.
Solvent Selection and Solubility Profile
A preliminary solvent screening is crucial for identifying a suitable solvent or solvent system for the recrystallization of this compound. Based on the chemical structure, which contains both polar (carboxylic acid, methoxy, imidazole) and non-polar (benzene ring) functionalities, a solvent of intermediate polarity or a mixed solvent system is likely to be effective. For benzimidazole derivatives, alcohols such as ethanol and methanol, often mixed with water, are commonly employed.[1]
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Polarity Index | Solubility at 25°C (Room Temp) | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | 10.2 | Very Low | Low | Poor (as a single solvent) |
| Ethanol | 5.2 | Low | High | Good (potentially in a mixed solvent system) |
| Methanol | 6.6 | Low | High | Good (potentially in a mixed solvent system) |
| Acetone | 5.1 | Moderate | High | Moderate (may have high solubility at RT) |
| Ethyl Acetate | 4.4 | Low | Moderate | Moderate |
| Toluene | 2.4 | Very Low | Low | Poor |
| n-Hexane | 0.1 | Insoluble | Insoluble | Unsuitable |
| Dichloromethane | 3.1 | Low | Moderate | Moderate |
Based on this qualitative analysis, an ethanol/water or methanol/water mixed solvent system is a promising candidate for the recrystallization of this compound. This combination allows for fine-tuning the polarity to achieve the desired solubility profile.
Experimental Protocol
This protocol details the procedure for the purification of this compound using a mixed ethanol and water solvent system.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a magnetic stirrer
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place 1.0 g of crude this compound into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 20 mL of 95% ethanol to the flask.
-
Heat the mixture to a gentle boil while stirring.
-
Continue to add small portions of ethanol until the compound completely dissolves. Note the total volume of ethanol used.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount (approx. 0.1 g) of activated carbon to the solution.[1]
-
Reheat the solution to a gentle boil for 5-10 minutes with continuous stirring.
-
-
Hot Filtration:
-
If activated carbon was used, or if there are insoluble impurities, perform a hot filtration.
-
Preheat a second Erlenmeyer flask containing a small amount of the solvent on the heat source.
-
Place a fluted filter paper in a stemless funnel and place it on the preheated flask.
-
Quickly pour the hot solution through the fluted filter paper.
-
Wash the filter paper with a small amount of hot solvent to recover any residual compound.
-
-
Crystallization:
-
To the hot, clear filtrate, add deionized water dropwise while stirring until the solution becomes faintly cloudy (the point of saturation).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this cooling period to allow for the formation of large, well-defined crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of a cold ethanol/water mixture (e.g., 50:50 v/v) to remove any adhering mother liquor.
-
Continue to draw air through the crystals for several minutes to partially dry them.
-
-
Drying:
-
Carefully transfer the purified crystals to a pre-weighed watch glass.
-
Dry the crystals in a drying oven at 60-80°C until a constant weight is achieved, or in a vacuum desiccator at room temperature.
-
Data Presentation
The following table summarizes the expected quantitative data from the purification process. The values presented are hypothetical but represent a typical outcome for a successful recrystallization.
Table 2: Expected Quantitative Data for the Recrystallization of this compound
| Parameter | Before Recrystallization | After Recrystallization |
| Mass | 1.00 g | 0.85 g |
| Appearance | Light brown powder | Off-white crystalline solid |
| Purity (by HPLC) | 95.2% | >99.5% |
| Melting Point | 178-182 °C | 185-187 °C |
| Recovery Yield | - | 85% |
Visualization of the Experimental Workflow
The following diagram illustrates the step-by-step workflow for the purification of this compound by recrystallization.
Caption: Experimental workflow for the recrystallization process.
Troubleshooting
Table 3: Common Issues and Solutions in Recrystallization
| Issue | Possible Cause | Suggested Solution |
| Compound does not dissolve | Insufficient solvent; Incorrect solvent choice. | Add more hot solvent in small portions. If still insoluble, the solvent is likely unsuitable. |
| Oiling out (formation of a liquid layer instead of crystals) | Solution is supersaturated at a temperature above the compound's melting point. | Reheat the solution to dissolve the oil, add more of the primary solvent (ethanol), and allow to cool more slowly. |
| No crystals form upon cooling | Solution is not saturated; Compound is too soluble in the chosen solvent system. | Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Low recovery yield | Too much solvent was used; Crystals are significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath. |
| Poor purity after recrystallization | Cooling was too rapid, trapping impurities; Inefficient washing. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Ensure the crystals are washed with a cold solvent. |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Perform the recrystallization in a well-ventilated fume hood.
-
Ethanol and methanol are flammable. Avoid open flames and use a heating mantle or steam bath as a heat source.
-
Handle hot glassware with appropriate clamps or tongs.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
References
Application Note: HPLC Method for Purity Analysis of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the determination of the purity of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid using High-Performance Liquid Chromatography (HPLC). This method is designed to be robust, and suitable for quality control and purity assessment in research and development settings.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). The HPLC method detailed below provides a reliable approach for separating the main compound from potential impurities. The method is based on reversed-phase chromatography with UV detection, a widely used and robust technique for the analysis of aromatic and heterocyclic compounds.
Experimental Protocol
This section details the necessary equipment, reagents, and procedures for the HPLC analysis.
2.1. Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution. A C8 column could also be a suitable alternative.[2][3]
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
This compound reference standard
-
Sample of this compound for analysis
-
2.2. Chromatographic Conditions
A summary of the HPLC parameters is provided in the table below. These conditions are a starting point and may require optimization based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.025 M Potassium Dihydrogen Phosphate (KH₂PO₄) buffer, with pH adjusted to 3.0 using orthophosphoric acid. |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 288 nm[2] |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
2.3. Preparation of Solutions
-
Mobile Phase A (0.025 M KH₂PO₄, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.
-
Diluent: A mixture of Mobile Phase A and Acetonitrile in a 70:30 (v/v) ratio is recommended as the diluent to ensure sample compatibility.
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
2.4. System Suitability
Before sample analysis, the suitability of the chromatographic system should be verified. Inject the standard solution five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
2.5. Analysis Procedure
-
Equilibrate the column with the mobile phase at the initial gradient composition for at least 30 minutes.
-
Perform a blank injection (diluent) to ensure the baseline is stable and free of interfering peaks.
-
Inject the standard solution to verify system suitability.
-
Inject the sample solution to be analyzed.
-
After the analysis, calculate the purity of the sample.
2.6. Calculation of Purity
The purity of the sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
The following table summarizes the expected retention time and system suitability results for the analysis of this compound.
| Analyte | Expected Retention Time (min) | Tailing Factor | Theoretical Plates (N) |
| This compound | ~ 10.5 | ~ 1.2 | > 5000 |
Workflow Diagram
The following diagram illustrates the experimental workflow for the HPLC purity analysis.
Caption: Workflow for the HPLC purity analysis of this compound.
Conclusion
The HPLC method described in this application note is a reliable and robust procedure for determining the purity of this compound. The use of a C18 column with a gradient elution of a phosphate buffer and acetonitrile provides excellent separation and peak shape. This method is suitable for routine quality control in pharmaceutical research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The most common strategy, Fmoc/tBu, allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. This methodology offers significant advantages, including the ability to drive reactions to completion using excess reagents and simplified purification of intermediates.
The incorporation of non-canonical building blocks, such as benzimidazole derivatives, into peptides is a key strategy in medicinal chemistry to enhance biological activity, stability, and pharmacokinetic properties. Benzimidazole moieties are known to be present in a variety of pharmacologically active compounds. This document provides a general protocol for Fmoc-based SPPS and a specific, proposed protocol for the incorporation of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid as a capping agent or internal non-natural amino acid analogue.
General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis
This protocol outlines the standard cycle for elongating a peptide chain on a solid support.
Resin Preparation and Swelling
The initial step in SPPS is the selection of an appropriate resin and its preparation for synthesis.
-
Procedure:
-
Weigh the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) into a suitable reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 1 hour with gentle agitation.
-
After swelling, drain the DMF.
-
The SPPS Cycle: Deprotection, Activation, and Coupling
The core of SPPS is a repeated cycle of deprotection and coupling steps to add each amino acid to the peptide chain.
This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.
-
Procedure:
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.
-
Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine.
-
The incoming Fmoc-protected amino acid is activated to facilitate the formation of a peptide bond with the free amine on the resin-bound peptide.
-
Procedure:
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU; ~2.9-4.9 equivalents) in a minimal amount of DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to pre-activate it for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours with agitation.
-
After the coupling is complete, drain the solution and wash the resin with DMF (3-5 times).
-
This cycle of deprotection, activation, and coupling is repeated for each amino acid in the desired peptide sequence.
Cleavage and Deprotection
Once the peptide sequence is fully assembled, it is cleaved from the resin support, and the permanent side-chain protecting groups are removed simultaneously.
-
Procedure:
-
Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a fresh cleavage cocktail. A common cocktail is Reagent K (see table below). Note: This should be performed in a certified fume hood as TFA is highly corrosive.
-
Add the cleavage cocktail to the dried resin.
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate, which contains the peptide.
-
Wash the resin with a small amount of fresh TFA to maximize peptide recovery.
-
Peptide Precipitation and Purification
The cleaved peptide is then precipitated, isolated, and purified.
-
Procedure:
-
Concentrate the TFA filtrate.
-
Precipitate the peptide by adding the concentrated solution dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers.
-
Dry the crude peptide under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
-
Proposed Protocol for Incorporating this compound
This hypothetical protocol describes how this compound can be coupled to the N-terminus of a resin-bound peptide.
Rationale
Incorporating a benzimidazole moiety can be a strategy to introduce conformational constraints, improve metabolic stability, or introduce a pharmacophore with potential biological activity. This protocol assumes the benzimidazole derivative will be used as an N-terminal capping group.
Activation and Coupling Procedure
-
Final Deprotection: Perform the final Fmoc-deprotection on the N-terminal amino acid of the fully assembled peptide-resin as described in section 2.2.1.
-
Activation of the Benzimidazole Derivative:
-
In a separate vessel, dissolve this compound (3-5 equivalents) and a suitable coupling agent such as HATU (~2.9-4.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.
-
-
Coupling to the Peptide-Resin:
-
Add the activated benzimidazole solution to the deprotected peptide-resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. A longer coupling time may be necessary for this non-standard building block.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: After complete coupling, thoroughly wash the resin with DMF, followed by DCM.
-
Cleavage and Purification: Proceed with the cleavage and purification steps as outlined in sections 2.3 and 2.4.
Data Presentation: Reagents and Parameters for SPPS
The following tables summarize the key reagents and parameters for the described protocols.
Table 1: General Reagents for Fmoc-SPPS
| Reagent/Material | Function |
| Rink Amide Resin | Solid support for synthesis of C-terminal amide peptides. |
| N,N-Dimethylformamide (DMF) | Primary solvent for swelling, washing, and reactions. |
| Piperidine | Base used for the removal of the Fmoc protecting group. |
| Fmoc-Amino Acids | Building blocks for the peptide chain. |
| HBTU/HATU | Coupling reagents for activating carboxylic acids. |
| DIPEA | Base used for the activation of amino acids. |
| Dichloromethane (DCM) | Solvent for washing. |
| Diethyl ether (cold) | Used for the precipitation of the cleaved peptide. |
Table 2: Composition of a Standard Cleavage Cocktail (Reagent K)
| Component | Percentage (v/v) | Function |
| Trifluoroacetic acid (TFA) | 82.5% | Cleaves the peptide from the resin and removes side-chain protecting groups. |
| Phenol | 5% | Scavenger to prevent side reactions. |
| Water | 5% | Scavenger. |
| Thioanisole | 5% | Scavenger. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger (especially for peptides containing Trp, Cys, Met). |
Visualizations: Workflows and Pathways
The following diagrams illustrate the key processes described in this document.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Caption: Proposed workflow for coupling the benzimidazole derivative.
Application Notes and Protocols for N-Alkylation of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-alkylation of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid, a key synthetic transformation for the development of novel pharmaceutical agents. Due to the presence of a reactive carboxylic acid moiety, a direct N-alkylation is often challenging and may result in low yields and undesired side reactions. Therefore, a more robust three-step synthetic strategy is presented, which involves:
-
Esterification of the carboxylic acid to protect it during the subsequent N-alkylation step.
-
N-alkylation of the resulting benzimidazole ester.
-
Hydrolysis of the ester to yield the final N-alkylated this compound.
This approach ensures higher yields and cleaner reaction profiles.
Data Presentation
The following table summarizes the general reaction conditions for each step of the protocol. The specific parameters may require optimization depending on the desired alkyl group and the scale of the reaction.
| Step | Reaction | Reagents and Solvents | Typical Reaction Conditions | Yield (%) |
| 1 | Esterification | This compound, Alkyl alcohol (e.g., ethanol, methanol), Acid catalyst (e.g., H₂SO₄) or Thionyl chloride | Reflux, 4-8 hours | 85-95 |
| 2 | N-Alkylation | Benzimidazole ester, Alkyl halide (R-X), Base (e.g., K₂CO₃, NaOH), Solvent (e.g., DMF, Acetone) | Room temperature to 80°C, 3-24 hours | 70-90 |
| 3 | Hydrolysis | N-alkylated benzimidazole ester, Base (e.g., NaOH, KOH), Solvent (e.g., Ethanol/Water) | Reflux, 2-6 hours | >90 |
Experimental Protocols
Step 1: Esterification of this compound
This protocol describes the conversion of the starting carboxylic acid to its corresponding ethyl ester.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and an excess of anhydrous ethanol (e.g., 20 mL per gram of starting material).
-
While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the suspension.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Step 2: N-Alkylation of Ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate
This protocol outlines the alkylation of the nitrogen atom of the benzimidazole ring.
Materials:
-
Ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate
-
Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 - 1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 - 2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetone
-
Deionized water
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry round-bottom flask, add ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate (1.0 eq) and anhydrous DMF or acetone.
-
Add the base (e.g., potassium carbonate) (1.5 eq) to the solution and stir for 15-30 minutes at room temperature.[1]
-
Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 60-80°C) for 3-24 hours. Monitor the reaction progress by TLC. The use of a phase-transfer catalyst like tetrabutylammonium bromide may be beneficial in some cases.[2]
-
After completion, cool the reaction mixture to room temperature.
-
If using an inorganic base, filter off the solid.
-
Pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired N-alkylated product.
Step 3: Hydrolysis of the N-Alkylated Ester
This final step converts the ester back to the carboxylic acid.
Materials:
-
N-alkylated ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl) (1M)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the N-alkylated ester (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (e.g., 3-5 eq) to the solution.
-
Heat the mixture to reflux for 2-6 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with 1M HCl.
-
The N-alkylated carboxylic acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.
Mandatory Visualization
Caption: Workflow for the N-alkylation of this compound.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid as a key building block in the synthesis of potent kinase inhibitors. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic purine bases and interact with the ATP-binding site of various kinases. The methoxy substituent at the 5-position can enhance binding affinity and modulate the pharmacokinetic properties of the resulting inhibitors.
The protocols detailed below are based on established synthetic methodologies for amide bond formation, a common and effective strategy for elaborating the 2-carboxylic acid functional group of the benzimidazole core. The provided data and pathways highlight the potential of this scaffold in targeting key kinases involved in cancer cell proliferation and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinase 2 (CDK2).
Data Presentation: Inhibitory Activity of Representative Benzimidazole-Based Kinase Inhibitors
The following table summarizes the in vitro biological activities of several kinase inhibitors featuring the benzimidazole carboxamide scaffold. While not all examples are synthesized directly from this compound, they represent the therapeutic potential of this structural class.
| Compound ID | Target Kinase(s) | IC50 / GI50 (µM) | Target Cancer Cell Line(s) |
| Compound 6i | EGFR, HER2, CDK2, mTOR | EGFR: 0.12, HER2: 0.15, CDK2: 0.21, mTOR: 0.11 | HCT-116, HepG2, MCF-7 |
| Compound 6h | EGFR, HER2, CDK2, AURKC | EGFR: 0.14, HER2: 0.18, CDK2: 0.25, AURKC: 0.13 | HCT-116, HepG2, MCF-7 |
| Compound 5o | Topoisomerase IIα (inferred) | 0.15 | A549 (lung carcinoma) |
| Compound 12 | Not specified | 3.1 | MCF-7 (breast cancer) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a one-pot synthesis of a substituted benzimidazole carboxylic acid, which can be adapted for the synthesis of the title compound.
Materials:
-
4-methoxy-1,2-phenylenediamine
-
Ethyl pyruvate
-
Sodium metabisulfite (Na2S2O5)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
To a solution of 4-methoxy-1,2-phenylenediamine (1 mmol) in ethanol, add ethyl pyruvate (1.1 mmol) and a catalytic amount of sodium metabisulfite.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
To the resulting crude ester, add a solution of 10% aqueous NaOH and heat the mixture to 80°C for 2 hours to facilitate hydrolysis.
-
After cooling, acidify the reaction mixture with 1N HCl to precipitate the carboxylic acid product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.
Protocol 2: General Procedure for the Synthesis of N-Aryl/Alkyl-5-methoxy-1H-benzo[d]imidazole-2-carboxamides via HATU Coupling
This protocol details a general method for the amide coupling of this compound with a variety of primary and secondary amines.
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous DMF (10 mL).
-
To this solution, add HATU (1.2 mmol) and the desired amine (1.1 mmol).
-
Add DIPEA (3.0 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into ice-water to precipitate the crude product.
-
Filter the precipitate and wash with water.
-
For further purification, dissolve the crude product in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The final product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Synthetic workflow for kinase inhibitor synthesis.
Caption: Simplified EGFR signaling pathway and inhibition.
Caption: Simplified VEGFR signaling pathway and inhibition.
Application Notes and Protocols: Synthesis of Fluorescent Probes from 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that form the structural core of numerous functional molecules, including a wide array of fluorescent probes. Their rigid, planar structure and versatile functionalization capabilities make them ideal scaffolds for the design of sensors for various analytes such as metal ions and pH. The introduction of a methoxy group at the 5-position of the benzimidazole ring can modulate the photophysical properties of the resulting fluorescent probes, offering a strategic handle for fine-tuning their emission characteristics.
This document provides detailed protocols for the synthesis of novel fluorescent probes derived from 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid. The methodologies described herein are based on established synthetic strategies for benzimidazole-2-carboxamide derivatives and serve as a guide for the development of new molecular probes for applications in biological imaging, environmental sensing, and drug discovery.
Synthesis of Fluorescent Probes
A robust and widely employed method for the synthesis of fluorescent probes from this compound is the amidation of the carboxylic acid moiety. This reaction involves the coupling of the benzimidazole carboxylic acid with a suitable amine, which can be a fluorophore or a recognition unit for a specific analyte.
General Synthetic Scheme
The general reaction for the synthesis of a benzimidazole-2-carboxamide based fluorescent probe is depicted below. This involves the activation of the carboxylic acid followed by nucleophilic attack by an amine.
Caption: General reaction scheme for the synthesis of benzimidazole-2-carboxamide fluorescent probes.
Experimental Protocols
Protocol 1: Synthesis of a Benzimidazole-2-carboxamide Fluorescent Probe
This protocol describes a general procedure for the synthesis of a fluorescent probe via amide coupling of this compound with an exemplary amine, such as 4-(aminomethyl)aniline, which can be further functionalized.
Materials:
-
This compound
-
4-(Aminomethyl)aniline
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), add TBTU (1.1 mmol) and DIPEA (3.0 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add 4-(aminomethyl)aniline (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL) to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure fluorescent probe.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation
The photophysical properties of the synthesized fluorescent probes are crucial for their application. The following table summarizes representative quantitative data for a hypothetical fluorescent probe derived from this compound, based on literature values for similar compounds.
| Property | Value |
| Absorption Maximum (λabs) | 350 nm |
| Emission Maximum (λem) | 450 nm |
| Molar Absorptivity (ε) | 25,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.60 |
| Stokes Shift | 100 nm |
Signaling Pathway and Experimental Workflow
The sensing mechanism of fluorescent probes often involves processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). In a PET-based "turn-on" sensor, the fluorescence is initially quenched. Upon binding to the analyte, the PET process is inhibited, leading to an increase in fluorescence intensity.
Caption: Diagram of a Photoinduced Electron Transfer (PET) based "turn-on" fluorescence sensing mechanism.
The overall workflow for the synthesis and characterization of these fluorescent probes is systematic, starting from the synthesis and purification, followed by comprehensive photophysical and biological evaluation.
Caption: A streamlined experimental workflow for the development and evaluation of fluorescent probes.
Applications
Fluorescent probes based on the this compound scaffold have potential applications in various scientific and biomedical fields:
-
Sensing of Metal Ions: By incorporating appropriate chelating moieties, these probes can be designed for the selective detection of biologically and environmentally important metal ions such as Zn²⁺, Cu²⁺, and Fe³⁺.
-
pH Sensing: The benzimidazole core is sensitive to pH changes, making these derivatives suitable for developing probes to monitor pH in cellular compartments or environmental samples.
-
Bioimaging: Probes with good cell permeability and low cytotoxicity can be utilized for fluorescence microscopy to visualize specific analytes or cellular structures in living cells.
-
Drug Development: The benzimidazole scaffold is a known pharmacophore. Fluorescently labeling benzimidazole-based drug candidates can aid in studying their uptake, distribution, and target engagement within cells and tissues.
These application notes provide a foundational framework for the synthesis and utilization of fluorescent probes derived from this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific research objectives.
Application Notes and Protocols for Enzyme Inhibition Assay of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This includes their potential as enzyme inhibitors, with studies demonstrating efficacy against a range of targets such as xanthine oxidase, lactate dehydrogenase (LDH), and various kinases. These enzymes are implicated in numerous pathological conditions, including gout, cancer, and inflammatory diseases.
This document provides a detailed experimental protocol for assessing the enzyme inhibitory potential of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid . Based on the structural similarity of this compound to known inhibitors, this protocol will focus on an assay for xanthine oxidase inhibition. Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Elevated levels of uric acid are associated with gout. Additionally, a summary protocol for a lactate dehydrogenase (LDH) inhibition assay is provided as a potential secondary target, given that benzimidazole derivatives have also shown inhibitory activity against this enzyme, which is a key player in anaerobic glycolysis, particularly in cancer cells.
Target Enzyme: Xanthine Oxidase
Signaling Pathway
Xanthine oxidase is a critical enzyme in the purine catabolism pathway, which is responsible for the breakdown of purines into uric acid.
Caption: Purine Catabolism and Xanthine Oxidase Inhibition.
Experimental Protocol: Xanthine Oxidase Inhibition Assay
This protocol is adapted for a 96-well plate format, allowing for high-throughput screening of the test compound.
Materials and Reagents:
-
This compound (Test Compound)
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (Substrate)
-
Allopurinol (Positive Control)
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Preparation of Reagents:
-
Potassium Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.
-
Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase in the phosphate buffer. The final concentration in the assay should be optimized to yield a linear reaction rate for at least 10 minutes. A typical starting concentration is 0.05-0.1 U/mL.
-
Xanthine Solution: Prepare a stock solution of xanthine in the phosphate buffer. A typical final concentration in the assay is 50-100 µM.
-
Test Compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Positive Control Stock Solution: Dissolve allopurinol in DMSO to prepare a stock solution (e.g., 1 mM).
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound and allopurinol in the phosphate buffer containing a final DMSO concentration of 1% (or a concentration that does not affect enzyme activity).
-
In a 96-well plate, add the following to each well:
-
Blank: 150 µL of phosphate buffer.
-
Control (No Inhibitor): 50 µL of phosphate buffer with 1% DMSO, 50 µL of xanthine solution, and 50 µL of buffer.
-
Test Compound: 50 µL of the diluted test compound solution, 50 µL of xanthine solution, and 50 µL of buffer.
-
Positive Control: 50 µL of the diluted allopurinol solution, 50 µL of xanthine solution, and 50 µL of buffer.
-
-
Pre-incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the xanthine oxidase solution to all wells except the blank.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 295 nm using a microplate reader.
-
Continue to take readings every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound and allopurinol using the following formula: % Inhibition = [ (Ratecontrol - Rateblank) - (Ratesample - Rateblank) ] / (Ratecontrol - Rateblank) x 100
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Experimental Workflow
Caption: Workflow for Xanthine Oxidase Inhibition Assay.
Potential Secondary Target: Lactate Dehydrogenase (LDH)
Benzimidazole derivatives have also been investigated as inhibitors of lactate dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis. LDH catalyzes the interconversion of pyruvate and lactate.
Summary Protocol: Lactate Dehydrogenase (LDH) Inhibition Assay
This assay monitors the decrease in absorbance at 340 nm due to the oxidation of NADH to NAD+.
Materials and Reagents:
-
This compound (Test Compound)
-
Lactate Dehydrogenase (from rabbit muscle)
-
Pyruvate (Substrate)
-
NADH (Cofactor)
-
Tris-HCl Buffer (e.g., 100 mM, pH 7.4)
-
DMSO
Procedure Summary:
-
Prepare solutions of the test compound, LDH, pyruvate, and NADH in Tris-HCl buffer.
-
In a 96-well plate, add buffer, NADH solution, and the test compound at various concentrations.
-
Add the LDH enzyme solution to all wells except the blank.
-
Initiate the reaction by adding the pyruvate solution.
-
Immediately monitor the decrease in absorbance at 340 nm for 10-15 minutes.
-
Calculate the reaction rates and percentage inhibition as described for the xanthine oxidase assay to determine the IC50 value.
Data Presentation
All quantitative data from the enzyme inhibition assays should be summarized in clear and structured tables for easy comparison.
Table 1: Xanthine Oxidase Inhibition Data
| Compound | Concentration (µM) | % Inhibition (Mean ± SD) |
| This compound | [Conc. 1] | |
| [Conc. 2] | ||
| [Conc. 3] | ||
| ... | ||
| Allopurinol (Positive Control) | [Conc. 1] | |
| [Conc. 2] | ||
| [Conc. 3] | ||
| ... |
Table 2: IC50 Values for Xanthine Oxidase Inhibition
| Compound | IC50 (µM) |
| This compound | |
| Allopurinol (Positive Control) |
Conclusion
The provided protocols offer a robust framework for evaluating the enzyme inhibitory activity of this compound against xanthine oxidase and lactate dehydrogenase. These assays are fundamental in the early stages of drug discovery and can provide valuable insights into the compound's mechanism of action and therapeutic potential. Careful execution of these protocols and thorough data analysis are crucial for obtaining reliable and reproducible results.
use of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid as a building block in organic synthesis
Application Notes: 5-Methoxy-1H-benzo[d]imidazole-2-carboxylic Acid in Organic Synthesis
Introduction
This compound is a versatile heterocyclic building block with significant applications in medicinal chemistry and pharmaceutical development.[1] The benzimidazole core is a privileged pharmacophore, recognized as a bioisostere of natural nucleotides, which allows for favorable interactions with biological macromolecules like enzymes and receptors.[2] This structural motif is integral to numerous biologically active compounds exhibiting anticancer, anti-inflammatory, antiviral, and antifungal properties.[3][4][5] The presence of a carboxylic acid group at the 2-position provides a crucial synthetic handle, enabling straightforward derivatization, most commonly through amide bond formation, to generate libraries of novel compounds for drug discovery and structure-activity relationship (SAR) studies.[6] Furthermore, its favorable solubility and stability under various reaction conditions make it an ideal intermediate for developing complex molecules.[1]
Key Applications
-
Pharmaceutical Intermediates: Serves as a key precursor in the synthesis of novel therapeutics, particularly for targeting neurological disorders and cancer.[1]
-
Amide Bond Formation: The carboxylic acid moiety is readily coupled with a diverse range of primary and secondary amines using standard coupling reagents to form stable carboxamides. This is the most prevalent application in drug development.
-
Biochemical Probes: Used in the development of compounds for studying enzyme inhibition and receptor binding, offering insights into metabolic pathways.[1]
-
Esterification: The molecule can be esterified to produce intermediates for further transformations, such as cross-coupling reactions, or as final products with modified pharmacokinetic profiles.[6]
Synthesis of the Building Block
The 5-methoxy-1H-benzo[d]imidazole core is typically synthesized via the condensation of 4-methoxy-1,2-phenylenediamine with a suitable carboxylic acid or its equivalent. For instance, reacting 4-methoxy-1,2-phenylenediamine with formic acid in the presence of a catalyst like ZnO nanoparticles can produce 5-methoxy-1H-benzimidazole with high yields.[7] To obtain the 2-carboxylic acid derivative, a dicarbonyl compound such as oxalic acid or its derivative is used in the condensation step.
Caption: General synthetic scheme for the benzimidazole core.
Experimental Protocols
The formation of an amide bond is a cornerstone reaction utilizing this building block.[8] The carboxylic acid must first be activated by a coupling reagent to facilitate nucleophilic attack by an amine.[9] Below are protocols for two common classes of coupling reagents.
Protocol 1: Amide Coupling via Carbodiimide Reagent (EDC/NHS)
This method is widely used due to its reliability and the water-soluble nature of the byproducts generated from 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.0-1.2 eq)
-
EDC (1.2 eq)
-
N-Hydroxysuccinimide (NHS) (1.2 eq)
-
Anhydrous solvent (DMF or DCM)
-
5% aqueous HCl, saturated aqueous NaHCO₃, brine
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in the chosen anhydrous solvent (e.g., DMF, DCM).
-
Add NHS (1.2 equivalents) and then EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-60 minutes to form the activated NHS ester.[8]
-
-
Amine Coupling:
-
Add the desired amine (1.0-1.2 equivalents) to the pre-activated mixture.
-
Continue stirring at room temperature for 2-12 hours.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Protocol 2: Amide Coupling via Uronium/Aminium Reagent (HATU/DIPEA)
Uronium/aminium salts like HATU are more powerful activating agents, often employed for sterically hindered substrates or less nucleophilic amines.[10]
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.2 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous solvent (DMF)
Procedure:
-
Reaction Setup:
-
In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound and HATU (1.1 equivalents) in anhydrous DMF.
-
Stir the mixture for 5-10 minutes for pre-activation.[10]
-
-
Amine Coupling:
-
Add the amine (1.2 equivalents) to the solution, followed by the dropwise addition of DIPEA (2.0 equivalents).
-
Stir the reaction at room temperature for 1-4 hours.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography.
-
Caption: General experimental workflow for amide coupling reactions.
Data Presentation
Table 1: Comparison of Common Amide Coupling Reagents
The choice of coupling reagent is critical and depends on factors like substrate reactivity, cost, and potential for side reactions.[8]
| Coupling Reagent/System | Additive | Base | Typical Solvent(s) | Typical Reaction Time | Reported Yield Range (%) | Key Advantages |
| EDC (Carbodiimide) | NHS or HOBt | None or mild base | DCM, DMF, Water | 1-12 hours | 60-95% | Water-soluble byproducts, good for peptide synthesis.[8] |
| HATU (Uronium Salt) | None | DIPEA | DMF, NMP | 1-4 hours | 70-98% | High reactivity, fast reaction times, good for hindered substrates.[10][11] |
| PyBOP (Phosphonium Salt) | None | DIPEA | DCM, DMF | 1-6 hours | 75-95% | Low racemization, effective for sensitive substrates.[10] |
| POCl₃ (Acid Chloride Formation) | None | Pyridine | DCM, THF | 2-16 hours | 50-85% | Inexpensive, powerful activation for robust amines.[11] |
Table 2: Representative Spectroscopic Data for Characterization
The following data, based on analogous benzimidazole structures, can aid in the characterization of newly synthesized derivatives.
| Data Type | Functional Group / Proton | Characteristic Signal / Peak | Reference |
| IR (cm⁻¹) | -OH (Carboxylic Acid) | ~3400 (broad) | [2] |
| C=O (Carboxylic Acid/Amide) | 1660-1710 | [2][12] | |
| C=N (Imidazole) | ~1625 | [2] | |
| C-O (Methoxy Ether) | ~1265 | [13] | |
| ¹H-NMR (δ, ppm) | -OCH₃ (Methoxy) | 3.8-4.0 (singlet, 3H) | [2][11] |
| Aromatic Protons | 7.0-8.2 (multiplets) | [2][12] | |
| Imidazole N-H | >12.0 (broad singlet) | [14] | |
| ¹³C-NMR (δ, ppm) | C=O (Carboxamide) | 160-165 | [15] |
| =C-N (Imidazole) | 140-155 | [2][12] | |
| Aromatic Carbons | 100-140 | [12] | |
| -OCH₃ (Methoxy) | ~56 | [2] |
Troubleshooting and Optimization
Caption: Troubleshooting logic for low-yield amide coupling reactions.[10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Methoxy-1H-benzo[d]imidazole-2-sulfonic acid [myskinrecipes.com]
- 5. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. hepatochem.com [hepatochem.com]
- 10. benchchem.com [benchchem.com]
- 11. growingscience.com [growingscience.com]
- 12. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. mdpi.com [mdpi.com]
- 15. applications.emro.who.int [applications.emro.who.int]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield in Cyclocondensation Step | 1. Poor Quality Starting Materials: Impurities in 4-methoxy-o-phenylenediamine or the C2 synthon (e.g., diethyl oxalate) can hinder the reaction. 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition. 3. Incorrect Solvent: The chosen solvent may not be suitable for the reactants. 4. Inefficient Catalyst: If a catalyst is used, it may be inactive or used in an insufficient amount. | 1. Purify Starting Materials: Ensure the purity of 4-methoxy-o-phenylenediamine, as it is prone to oxidation. Consider recrystallization or column chromatography if necessary. 2. Optimize Temperature: Systematically vary the reaction temperature. For the Phillips-Ladenburg reaction, heating is typically required.[1] 3. Solvent Screening: Test a range of solvents. Polar solvents like ethanol or a mixture of ethanol and water are often used for benzimidazole synthesis. 4. Catalyst Selection: While often not strictly necessary for this condensation, acidic catalysts like p-toluenesulfonic acid can be employed to improve yields.[2] |
| Formation of Side Products | 1. Oxidation of Starting Material: 4-methoxy-o-phenylenediamine is susceptible to oxidation, which can result in colored impurities. 2. Incomplete Cyclization: The intermediate Schiff base may not fully cyclize to the benzimidazole ring. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete conversion to the desired product. |
| Low Yield or Incomplete Hydrolysis of the Ester Precursor | 1. Insufficient Base: The amount of base (e.g., NaOH or KOH) may not be enough to completely hydrolyze the ester. 2. Suboptimal Temperature or Reaction Time: The hydrolysis may be too slow at the current temperature, or the reaction has not been allowed to proceed to completion. 3. Steric Hindrance: While less likely for an ethyl ester, bulky ester groups can slow down hydrolysis. | 1. Increase Base Equivalents: Use a larger excess of the base. A common condition is refluxing with 5% aqueous NaOH.[3] 2. Increase Temperature and Time: Heat the reaction mixture to reflux and monitor by TLC until the starting ester spot disappears. 3. Alternative Hydrolysis Conditions: Consider using a different base or a co-solvent like ethanol to improve solubility and reaction rate. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Impurities: The desired carboxylic acid and any unreacted starting materials or side products may have similar polarities, making separation by chromatography challenging. 2. Precipitation Issues: The product may not precipitate cleanly from the reaction mixture upon acidification. | 1. Acid-Base Extraction: Utilize the acidic nature of the product. After hydrolysis, neutralize the excess base and then carefully acidify to precipitate the carboxylic acid. The product can be dissolved in a weak base, washed with an organic solvent to remove neutral impurities, and then re-precipitated. 2. Controlled Precipitation: Cool the solution before and during acidification to promote the formation of a crystalline solid. Add the acid slowly with vigorous stirring. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent and reliable method is a two-step process. The first step is the cyclocondensation of 4-methoxy-o-phenylenediamine with a suitable two-carbon electrophile, such as diethyl oxalate, to form ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate. The second step is the hydrolysis of the resulting ester to the desired carboxylic acid. This approach is a variation of the Phillips-Ladenburg benzimidazole synthesis.[1]
Q2: My 4-methoxy-o-phenylenediamine starting material is dark-colored. Can I still use it?
A2: Dark coloration often indicates oxidation of the o-phenylenediamine, which can lead to lower yields and the formation of colored impurities in your product. It is highly recommended to purify the starting material before use. This can sometimes be achieved by recrystallization or by treating a solution with activated charcoal.
Q3: How can I monitor the progress of the cyclocondensation and hydrolysis reactions?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring both reactions. For the cyclocondensation, you should observe the disappearance of the starting materials and the appearance of a new spot corresponding to the ester product. For the hydrolysis, you will see the disappearance of the ester spot and the appearance of a more polar spot for the carboxylic acid product.
Q4: What are the typical conditions for the hydrolysis of ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate?
A4: A common procedure for the hydrolysis of benzimidazole esters involves heating the ester in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide. For example, refluxing with a 5% aqueous solution of NaOH for 1-2 hours is a good starting point.[3] After the reaction is complete, the solution is cooled and acidified to precipitate the carboxylic acid.
Q5: I am observing decarboxylation of my final product. How can I avoid this?
A5: Benzimidazole-2-carboxylic acids can be susceptible to decarboxylation, especially at high temperatures. During the workup after hydrolysis, it is advisable to avoid excessive heating of the acidic solution. The precipitation of the product should be carried out at a reduced temperature (e.g., in an ice bath) to minimize the risk of decarboxylation.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate
This protocol describes the cyclocondensation of 4-methoxy-o-phenylenediamine with diethyl oxalate.
Materials:
-
4-methoxy-o-phenylenediamine
-
Diethyl oxalate
-
Ethanol
-
Hydrochloric acid (concentrated)
Procedure:
-
In a round-bottom flask, dissolve 4-methoxy-o-phenylenediamine (1 equivalent) in ethanol.
-
Add diethyl oxalate (1.1 equivalents) to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from ethanol.
Protocol 2: Synthesis of this compound
This protocol details the hydrolysis of the ethyl ester to the final carboxylic acid product.
Materials:
-
Ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (concentrated)
-
Deionized water
Procedure:
-
Suspend ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate (1 equivalent) in a 5% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
With vigorous stirring, slowly add concentrated hydrochloric acid dropwise until the pH of the solution is acidic (pH 3-4), at which point the product should precipitate.
-
Filter the precipitated solid, wash thoroughly with cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum to obtain this compound.
Data Presentation
Table 1: Reaction Conditions for Cyclocondensation of Substituted o-Phenylenediamines
| o-Phenylenediamine Derivative | C2 Synthon | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-methoxy-1,2-phenylenediamine | Formic acid | N/A | ZnO nanoparticles | 70 | - | 98 | [1] |
| o-phenylenediamine | Benzaldehyde | CHCl₃:MeOH (3:1) | Au/TiO₂ | 25 | 2 | High | [4] |
| Methyl 3,4-diaminobenzoate | Various aldehydes | Nitrobenzene | None | 150-155 | 16 | 31-88 | [3] |
| o-phenylenediamine | Carboxylic acids | Ethanol | NH₄Cl | 80-90 | - | 72-90 | [1] |
Table 2: Conditions for Hydrolysis of Benzimidazole Esters
| Ester Substrate | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Various 2-substituted-benzimidazole-5-carboxylates | 5% aq. NaOH | Water | Reflux | 1 | 64-93 | [3] |
| Ethyl 4-(methylamino)-3-nitrobenzoate derivative | 33% NaOH | Ethanol | Reflux | - | - |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues in the synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the Phillips condensation reaction. This involves the cyclocondensation of 4-methoxy-1,2-phenylenediamine with a dicarboxylic acid or its derivative, such as oxalic acid or diethyl oxalate. The reaction is typically carried out in the presence of an acid catalyst, like hydrochloric acid, and may require heating.[1][2][3][4]
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are 4-methoxy-1,2-phenylenediamine and a two-carbon electrophile. Common choices for the electrophile include oxalic acid dihydrate or diethyl oxalate. The reaction is often facilitated by a mineral acid like hydrochloric acid (HCl) which acts as a catalyst. Solvents can vary, with aqueous solutions or ethanol being commonly employed.[1][2][3]
Q3: What are the major challenges and potential side reactions in this synthesis?
A3: Common challenges include incomplete reaction, difficulty in purification, and the formation of side products. The primary side reactions to be aware of are decarboxylation of the final product to form 5-methoxy-1H-benzo[d]imidazole, and the formation of incompletely cyclized intermediates or other impurities stemming from the starting materials.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction: The condensation reaction may not have gone to completion. | - Reaction Time: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Temperature: Ensure the reaction temperature is optimal. For Phillips condensation, heating is often required to drive the reaction forward.[1][2] - Catalyst: Verify the concentration and purity of the acid catalyst. |
| Suboptimal Reagent Stoichiometry: Incorrect molar ratios of the reactants can limit the yield. | - Carefully measure and ensure the correct stoichiometry between 4-methoxy-1,2-phenylenediamine and the dicarboxylic acid/ester. |
| Product Degradation: The desired product may be susceptible to degradation under the reaction conditions. | - Decarboxylation: Avoid excessive heating or prolonged reaction times at high temperatures, as this can promote the loss of the carboxylic acid group. |
| Purification Losses: Significant amounts of product may be lost during workup and purification steps. | - Extraction: Optimize the pH during aqueous workup to ensure the product, which is amphoteric, is not lost in the aqueous phase. - Recrystallization: Carefully select the recrystallization solvent to maximize recovery of the pure product. |
Issue 2: Presence of Significant Impurities in the Final Product
| Observed Impurity | Potential Cause | Identification & Prevention |
| Unreacted 4-methoxy-1,2-phenylenediamine | Incomplete reaction or incorrect stoichiometry. | - Identification: Can be detected by TLC or HPLC by comparing with a standard of the starting material. - Prevention: Ensure a slight excess of the dicarboxylic acid/ester and extend the reaction time. |
| 5-methoxy-1H-benzo[d]imidazole (Decarboxylation Product) | Excessive heat or prolonged reaction time. | - Identification: Characterized by a higher Rf value on TLC compared to the carboxylic acid product. Mass spectrometry will show a lower molecular weight corresponding to the loss of CO2. - Prevention: Carefully control the reaction temperature and time. Use the minimum effective temperature to drive the cyclization. |
| Incompletely Cyclized Intermediates (e.g., N-acylated diamine) | Insufficient heating or catalyst activity to promote the final ring closure. | - Identification: These intermediates will have different chromatographic behavior and spectroscopic properties (e.g., different NMR signals). - Prevention: Ensure adequate heating and the presence of a suitable acid catalyst to facilitate the dehydration and cyclization step. |
| Disubstituted Benzimidazole Side Products | Reaction of the initial product with starting materials or intermediates. | - Identification: Can be challenging and may require advanced analytical techniques like LC-MS/MS and 2D NMR for full characterization. - Prevention: Control the stoichiometry of the reactants and the reaction conditions to favor the formation of the desired monosubstituted product. |
Data Presentation
Table 1: Summary of Potential Products in the Synthesis of this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| This compound | C9H8N2O3 | 192.17 | Main Product |
| 4-methoxy-1,2-phenylenediamine | C7H10N2O | 138.17 | Starting Material |
| Oxalic Acid Dihydrate | C2H2O4 · 2H2O | 126.07 | Starting Material |
| Diethyl Oxalate | C6H10O4 | 146.14 | Starting Material |
| 5-methoxy-1H-benzo[d]imidazole | C8H8N2O | 148.16 | Side Product (Decarboxylation) |
| N-(2-amino-5-methoxyphenyl)oxalamic acid | C9H10N2O4 | 210.19 | Potential Intermediate |
Experimental Protocols
Synthesis of this compound via Phillips Condensation
This protocol is a general representation and may require optimization based on laboratory conditions and available reagents.
Materials:
-
4-methoxy-1,2-phenylenediamine
-
Oxalic acid dihydrate
-
4M Hydrochloric acid
-
Activated charcoal
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-methoxy-1,2-phenylenediamine (1 equivalent) and oxalic acid dihydrate (1.1 equivalents).
-
Add 4M hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture with an aqueous solution of sodium hydroxide or ammonium hydroxide to precipitate the crude product.
-
Filter the crude product and wash it with cold water.
-
For purification, dissolve the crude product in a hot basic solution (e.g., dilute NaOH), treat with activated charcoal to remove colored impurities, and filter while hot.
-
Acidify the hot filtrate with an acid (e.g., acetic acid or dilute HCl) to precipitate the purified this compound.
-
Filter the purified product, wash with cold water, and dry under vacuum.
Visualizations
References
- 1. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
troubleshooting low yield in benzimidazole synthesis from o-phenylenediamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, specifically low yield, encountered during the synthesis of benzimidazoles from o-phenylenediamine.
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format to help you diagnose and resolve problems in your experimental workflow.
Question 1: My overall yield is consistently low. What are the primary factors I should investigate first?
Low yields are a common problem that can stem from several stages of the synthesis and purification process. The first parameters to investigate are typically the reaction conditions and the purity of your starting materials.[1]
-
Reaction Not Reaching Completion: The condensation reaction may be incomplete. It is critical to monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure all starting material has been consumed before beginning the workup procedure.[1][2]
-
Suboptimal Reaction Conditions: Traditional synthesis methods often required harsh conditions, such as very high temperatures (250-300°C), which can lead to degradation and lower yields.[3] Modern protocols utilize various catalysts and solvents to achieve high yields under milder conditions.[1][4] A thorough optimization of the catalyst, solvent, temperature, and reaction time is crucial.[1]
-
Purity of Reagents: Ensure the o-phenylenediamine and the corresponding aldehyde or carboxylic acid are pure. Impurities can interfere with the reaction, leading to side products and reduced yields.[1]
Question 2: I am observing multiple products on my TLC plate, leading to a difficult purification and low yield of the desired compound. What is causing this?
The formation of multiple products is a known challenge, particularly when using aldehydes as reactants. This is often due to a lack of selectivity in the reaction.
-
Formation of 1,2-Disubstituted Byproducts: The reaction between o-phenylenediamine and an aldehyde can yield both the desired 2-substituted benzimidazole and a 1,2-disubstituted benzimidazole.[5][6]
-
Improving Selectivity:
-
Catalyst Choice: The choice of catalyst can significantly influence selectivity. For instance, using Erbium(III) triflate (Er(OTf)₃) as a catalyst with electron-rich aldehydes can selectively yield the 1,2-disubstituted products.[1][5] Conversely, running the reaction without this catalyst may favor the mono-condensation product.[5][7]
-
Stoichiometry: Adjusting the molar ratio of the reactants can also control selectivity. Using a 4:1 ratio of o-phenylenediamine to benzaldehyde has been shown to favor the formation of the 2-substituted product.[7]
-
Question 3: My crude yield is reasonable, but I lose a significant amount of product during purification. How can I minimize these losses?
Product loss during workup and purification is a frequent cause of low overall yield.[2]
-
Losses During Aqueous Workup: Benzimidazole derivatives can have partial solubility in water. During aqueous washes or extractions, a significant amount of the product may be lost to the aqueous phase. To recover this, you can back-extract the aqueous layers with a suitable organic solvent.[2]
-
Inefficient Recrystallization: The choice of solvent is critical for successful recrystallization. If the product is too soluble in the chosen solvent, recovery will be poor. Perform small-scale solvent screening to identify an optimal solvent or solvent system (a mixture of a "good" solvent and a "poor" solvent) for high recovery.[2]
-
Degradation During Chromatography: Some benzimidazole derivatives are sensitive to the acidic nature of standard silica gel, which can cause degradation and streaking on the column.[2] Consider using neutral or basic alumina for chromatography, or use a different purification technique altogether, such as sublimation for thermally stable compounds.[8]
-
Colored Impurities: The use of o-phenylenediamine dihydrochloride can sometimes result in fewer colored impurities, simplifying the purification process.[9]
Quantitative Data on Reaction Conditions
The selection of catalyst, solvent, and reaction conditions has a profound impact on the yield of benzimidazole synthesis. The following table summarizes various reported methodologies and their outcomes.
| o-Phenylenediamine Derivative | Carbon Source | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| o-phenylenediamine | Benzaldehyde | Er(OTf)₃ (10 mol%) | Solvent-free | 80 | 2 min | 99 (1,2-disubstituted) | [7] |
| o-phenylenediamine | Benzaldehyde | None | Water | 80 | 2-5 min | 92 (2-substituted) | [7] |
| o-phenylenediamine | Benzaldehyde | Au/TiO₂ (1 mol% Au) | CHCl₃:MeOH (3:1) | 25 | 2 h | >95 | [10] |
| o-phenylenediamine | Benzoic Acid | NH₄Cl | Ethanol | 80-90 | Not specified | 72-90 | [3] |
| o-phenylenediamine | Formic Acid (90%) | None | None | 100 | 2 h | 83-85 | [11] |
| o-phenylenediamine | Benzaldehyde | MgO@DFNS (10 wt%) | Ethanol | Room Temp. | 4 h | 96 | [1] |
| o-phenylenediamine | Benzaldehyde | p-TsOH | DMF | 80 | 2-3 h | 85-95 | [12] |
| o-phenylenediamine | Benzaldehyde | In(OTf)₃ | Solvent-free | Room Temp. | Not specified | Excellent |
Experimental Protocols
Below are detailed methodologies for key benzimidazole synthesis experiments.
Protocol 1: Synthesis of Benzimidazole from o-Phenylenediamine and Formic Acid [11][13]
-
In a 250 mL round-bottomed flask, place 27 g (0.25 mol) of o-phenylenediamine.
-
Add 17.5 g (0.38 mol) of 90% formic acid to the flask.
-
Heat the mixture on a water bath at 100°C for 2 hours.
-
Cool the reaction mixture. Slowly add 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus paper.
-
Collect the precipitated crude benzimidazole by suction filtration using a Büchner funnel.
-
Wash the crude product thoroughly with ice-cold water.
-
For recrystallization, dissolve the crude product in approximately 400 mL of boiling water. If the solution is colored, add 2 g of decolorizing carbon and digest for 15 minutes.
-
Filter the hot solution rapidly through a preheated funnel.
-
Cool the filtrate to about 10°C to crystallize the product.
-
Collect the pure benzimidazole by filtration, wash with a small amount of cold water, and dry at 100°C. The expected yield is around 25 g (83-85%).[11][13]
Protocol 2: Synthesis of 2-Substituted Benzimidazoles using an Aldehyde and NH₄Cl Catalyst [1]
-
To a stirred solution of o-phenylenediamine (1 mmol) in 5 mL of chloroform (CHCl₃), add ammonium chloride (NH₄Cl, 4 mmol).
-
Add the desired aldehyde (1 mmol) to the mixture.
-
Continue stirring the reaction mixture at room temperature for approximately four hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent, such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Heterogeneous Catalysis using Au/TiO₂ for Synthesis of 2-Aryl Benzimidazoles [10]
-
Place the supported gold catalyst (Au/TiO₂, 60 mg, 1 mol% Au) in a 5 mL glass vial.
-
Add the solvent mixture (3 mL, CHCl₃:MeOH in a 3:1 ratio).
-
Add o-phenylenediamine (0.3 mmol) and the desired aromatic aldehyde (0.3 mmol).
-
Stir the reaction mixture at 25°C for 2 hours.
-
Monitor the reaction by TLC. After completion, centrifuge the mixture to separate the solid catalyst.
-
Wash the recovered catalyst twice with 3 mL of ethanol. The catalyst can be dried and reused.
-
Combine the filtrate and washings and evaporate the solvent under vacuum to afford the pure product. If necessary, further purification can be performed by column chromatography.
Visual Workflow and Diagrams
The following diagrams illustrate the logical workflow for troubleshooting low yields and the general experimental process.
Caption: Troubleshooting workflow for low yield in benzimidazole synthesis.
Caption: General experimental workflow for benzimidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 5. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Benzimidazole synthesis [organic-chemistry.org]
- 10. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]
Technical Support Center: Optimization of Benzimidazole-2-Carboxylic Acid Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of benzimidazole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing benzimidazole-2-carboxylic acid?
A1: The most widely used method is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a dicarboxylic acid, such as oxalic acid, or its derivative under acidic conditions.[1][2][3] This method is versatile and can be adapted for a range of substituted benzimidazoles.
Q2: What are the key parameters to optimize for a successful synthesis?
A2: The critical parameters to optimize are the choice of acid catalyst, solvent, reaction temperature, and reaction time. The interplay between these factors significantly influences the reaction's yield, purity, and rate. For instance, strong acids like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH) are often used to catalyze the reaction.[4]
Q3: Can microwave irradiation be used for this synthesis?
A3: Yes, microwave-assisted synthesis is an effective modern approach that can dramatically reduce reaction times (from hours to minutes) and often improve yields compared to conventional heating methods.[5] This technique is considered a greener chemistry approach due to its efficiency.
Q4: What are some common challenges encountered during the synthesis?
A4: Common challenges include low product yield, formation of side products, and difficulties in purifying the final compound. Low yields can result from incomplete reactions or suboptimal conditions, while side products may arise from competing reaction pathways. Purification can be challenging due to the product's solubility characteristics.
Q5: How can the purity of benzimidazole-2-carboxylic acid be improved?
A5: Recrystallization is a common and effective method for purifying benzimidazole-2-carboxylic acid.[5] Suitable solvents for recrystallization need to be determined empirically but often include water or ethanol-water mixtures. Treatment with activated charcoal can also be employed to remove colored impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Inefficient Catalyst: The chosen acid catalyst may not be strong enough, or the catalyst amount may be insufficient. 3. Poor Quality Reagents: Starting materials (o-phenylenediamine or oxalic acid) may be impure. 4. Improper Work-up: Product may be lost during the extraction or isolation steps. | 1. - Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. - Consider using a stronger acid catalyst like PPA. - Increase the catalyst loading incrementally. 3. - Check the purity of the starting materials. Recrystallize or purify them if necessary. 4. - Optimize the work-up procedure, ensuring the pH is correctly adjusted for precipitation. |
| Product is Discolored (e.g., yellow, brown) | 1. Formation of Oxidation Products: o-phenylenediamine is susceptible to air oxidation, leading to colored impurities. 2. Side Reactions: High reaction temperatures can sometimes lead to the formation of polymeric or tar-like side products. | 1. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - During work-up and recrystallization, use a decolorizing agent like activated charcoal. 2. - Lower the reaction temperature and extend the reaction time. |
| Difficulty in Product Isolation/Purification | 1. Product is too soluble in the work-up solvent. 2. Formation of closely related side products with similar solubility. | 1. - Adjust the pH of the aqueous solution carefully to find the point of minimum solubility for benzimidazole-2-carboxylic acid. - Cool the solution in an ice bath to maximize precipitation. 2. - Employ column chromatography for purification if recrystallization is ineffective. A suitable solvent system will need to be developed. |
| Inconsistent Results on Scale-up | 1. Inefficient Heat Transfer: The reaction may be exothermic, and poor heat dissipation in larger reactors can lead to localized overheating and side product formation.[6] 2. Poor Mixing: Inadequate agitation can result in non-homogeneous reaction conditions.[6] | 1. - Ensure the reactor has adequate cooling capacity. - Consider a slower, controlled addition of one of the reactants to manage the exotherm.[6] 2. - Use appropriate stirring equipment and ensure vigorous mixing throughout the reaction.[6] |
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Typical Reaction Time | Typical Yield Range | Notes |
| Conventional Heating (Phillips-Ladenburg) | 2 - 8 hours[5] | 60 - 85% | Requires prolonged heating, often at high temperatures. |
| Microwave-Assisted Synthesis | 3 - 15 minutes[5] | 70 - 95%[5] | Significant reduction in reaction time and often leads to higher yields.[5] |
Table 2: Influence of Catalyst on Yield (Illustrative Examples for Benzimidazole Synthesis)
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| p-Toluenesulfonic acid (p-TsOH) | Toluene | Reflux | 2 - 3 hours | High |
| Ammonium Chloride (NH4Cl) | Ethanol | 80 - 90 | 2.5 - 3 hours | 63 - 90%[1] |
| No Catalyst (in water) | Water | 120 | 40 minutes | 54% (for 2-phenyl derivative) |
| Er(OTf)3 | Water | 120 | 15 minutes | 72% (for 1-benzyl-2-phenyl derivative) |
Experimental Protocols
Protocol 1: Conventional Synthesis via Phillips-Ladenburg Reaction
This protocol is a general guideline for the synthesis of benzimidazole-2-carboxylic acid.
Materials:
-
o-Phenylenediamine
-
Oxalic acid dihydrate
-
4 M Hydrochloric acid or Polyphosphoric acid (PPA)
-
10% Sodium hydroxide solution
-
Activated charcoal
-
Ethanol/Water for recrystallization
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and oxalic acid dihydrate (1.1 eq).
-
Add a catalytic amount of a strong acid, such as 4 M HCl or PPA.
-
Heat the reaction mixture under reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the mixture by slowly adding a 10% sodium hydroxide solution until the pH is approximately 6-7. The product will precipitate out of the solution.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
For purification, dissolve the crude product in a minimal amount of hot water or an ethanol/water mixture.
-
Add a small amount of activated charcoal and heat the solution for a few minutes.
-
Filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
o-Phenylenediamine
-
Oxalic acid dihydrate
-
Catalyst (e.g., p-TsOH, optional)
-
Solvent (e.g., water or ethanol)
-
10% Sodium hydroxide solution
Procedure:
-
In a microwave-safe reaction vessel, combine o-phenylenediamine (1.0 eq), oxalic acid dihydrate (1.1 eq), and a suitable solvent (e.g., water). A catalyst can be added if required by the specific protocol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 100-150 °C) and power for a short duration (typically 5-15 minutes).
-
After irradiation, cool the vessel to room temperature.
-
Perform the work-up as described in the conventional synthesis protocol (neutralization, precipitation, and filtration).
-
Purify the product by recrystallization.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of benzimidazole-2-carboxylic acid.
Caption: General experimental workflow for benzimidazole-2-carboxylic acid synthesis.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 5. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
preventing byproduct formation in the synthesis of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on identifying the root cause and providing actionable solutions.
Problem 1: The final product is dark brown or black, and difficult to purify.
-
Possible Cause: This is a strong indication of the formation of a phenazine byproduct. The starting material, 4-methoxy-1,2-phenylenediamine, is susceptible to air oxidation, especially under acidic or heated conditions, leading to the formation of highly colored phenazine derivatives.
-
Solutions:
-
Starting Material Purity: Use high-purity 4-methoxy-1,2-phenylenediamine. If the starting material is already discolored, consider purification by recrystallization or sublimation before use.
-
Inert Atmosphere: Conduct the condensation reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Temperature Control: Avoid excessive temperatures during the reaction and work-up, as this can accelerate the oxidation process.
-
Problem 2: Low yield of the desired carboxylic acid and presence of a non-polar byproduct.
-
Possible Cause 1: Incomplete hydrolysis of the ethyl ester intermediate. The ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate is a common intermediate in this synthesis and is less polar than the final carboxylic acid.
-
Solutions:
-
Increase Reaction Time: Extend the duration of the hydrolysis step to ensure the reaction goes to completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the ester spot is no longer visible.
-
Increase Base Concentration: Use a higher concentration of the base (e.g., NaOH or KOH) for the hydrolysis.
-
Co-solvent: If the ester has poor solubility in the aqueous base, consider adding a co-solvent like ethanol or THF to improve miscibility.
-
-
-
Possible Cause 2: Decarboxylation of the final product. Benzimidazole-2-carboxylic acids can lose carbon dioxide upon heating, forming 5-methoxy-1H-benzo[d]imidazole. This byproduct is also less polar than the desired product.
-
Solutions:
-
Temperature Control: Maintain the lowest possible temperature during the hydrolysis and subsequent work-up steps. Avoid prolonged heating.
-
Purification Conditions: During purification, avoid excessive heat. If using a rotary evaporator, maintain a low bath temperature.
-
-
Problem 3: The presence of multiple unidentified byproducts.
-
Possible Cause: Side reactions involving the starting materials or intermediates. This can include self-condensation of the diamine or side reactions of the dicarbonyl compound (e.g., diethyl oxalate).
-
Solutions:
-
Stoichiometry: Ensure the correct stoichiometry of the reactants. An excess of one reactant can sometimes lead to side product formation.
-
Reaction Conditions: Optimize the reaction temperature and time. Running small-scale trial reactions with varying conditions can help identify the optimal parameters to favor the desired product.
-
Order of Addition: In some cases, the order in which the reagents are added can influence the reaction outcome.
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for this compound?
A common and effective two-step synthesis involves:
-
Condensation: Reaction of 4-methoxy-1,2-phenylenediamine with diethyl oxalate to form ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate.
-
Hydrolysis: Saponification of the resulting ester with a base such as sodium hydroxide or potassium hydroxide to yield the desired carboxylic acid.
Q2: How can I monitor the progress of the condensation and hydrolysis reactions?
Thin Layer Chromatography (TLC) is a convenient method. For the condensation step, you can monitor the disappearance of the 4-methoxy-1,2-phenylenediamine. For the hydrolysis, monitor the disappearance of the ethyl ester intermediate. A suitable mobile phase for TLC could be a mixture of ethyl acetate and hexanes. The carboxylic acid product will have a lower Rf value than the ester intermediate due to its higher polarity.
Q3: What are the expected spectroscopic signatures for the final product?
-
¹H NMR: Expect to see signals corresponding to the aromatic protons on the benzimidazole ring, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Look for signals for the carbonyl carbon of the carboxylic acid, the carbons of the benzimidazole core, and the methoxy carbon.
-
IR Spectroscopy: A broad O-H stretch for the carboxylic acid, a C=O stretch, and characteristic aromatic C-H and C=C stretches are expected.
Q4: What is the best way to purify the final product?
Purification can typically be achieved by recrystallization. If significant amounts of byproducts are present, column chromatography may be necessary. Due to the acidic nature of the product, adding a small amount of acetic or formic acid to the eluent during column chromatography can help to reduce tailing.
Data Presentation
The following tables provide an illustrative summary of how reaction conditions can affect the yield and purity of this compound. Note: These are representative data and actual results may vary.
Table 1: Effect of Reaction Atmosphere on Byproduct Formation in the Condensation Step
| Entry | Atmosphere | Reaction Temperature (°C) | Yield of Ester (%) | Phenazine Byproduct (%) |
| 1 | Air | 120 | 75 | 15 |
| 2 | Nitrogen | 120 | 88 | <2 |
| 3 | Argon | 120 | 90 | <1 |
Table 2: Effect of Hydrolysis Conditions on Product Distribution
| Entry | Base | Reaction Time (h) | Reaction Temperature (°C) | Yield of Carboxylic Acid (%) | Unreacted Ester (%) | Decarboxylation Product (%) |
| 1 | 1M NaOH | 2 | 80 | 70 | 20 | 5 |
| 2 | 2M NaOH | 4 | 80 | 85 | 5 | 5 |
| 3 | 2M NaOH | 4 | 60 | 90 | 5 | <1 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate
-
To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-methoxy-1,2-phenylenediamine (1.38 g, 10 mmol) and diethyl oxalate (2.05 g, 14 mmol).
-
Add ethanol (20 mL) as the solvent.
-
Heat the mixture to reflux (approximately 78 °C) under a nitrogen atmosphere for 4 hours.
-
Monitor the reaction by TLC for the disappearance of the diamine.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the crude product with cold ethanol and dry under vacuum to yield the ethyl ester.
Protocol 2: Synthesis of this compound
-
In a round-bottom flask, suspend ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate (2.20 g, 10 mmol) in a solution of sodium hydroxide (0.8 g, 20 mmol) in water (20 mL) and ethanol (10 mL).
-
Heat the mixture to a gentle reflux (around 80 °C) for 4 hours, or until TLC analysis indicates complete consumption of the starting ester.
-
Cool the reaction mixture in an ice bath.
-
Acidify the solution to pH 3-4 by the slow addition of 1M hydrochloric acid.
-
The carboxylic acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Visualizations
Diagram 1: Synthetic Pathway and Potential Byproducts
Caption: Synthetic route and major byproduct pathways.
Diagram 2: Troubleshooting Workflow for Low Yield/Impure Product
Caption: A logical workflow for troubleshooting synthesis issues.
Technical Support Center: Purification of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can originate from unreacted starting materials, side reactions, or degradation of the product. These may include:
-
Unreacted 4-methoxy-1,2-phenylenediamine: A basic impurity that can often be removed with an acidic wash.
-
Unreacted dicarboxylic acid or its equivalent (e.g., oxalic acid): An acidic impurity removable by a basic wash.
-
Decarboxylation product (5-methoxy-1H-benzo[d]imidazole): This can form if the reaction or purification is carried out at high temperatures.[1]
-
Polymeric or tarry materials: Often colored, these can be formed from side reactions of the starting materials.
-
Isomeric byproducts: Depending on the synthesis route, isomeric impurities may form.
Q2: My purified product has a broad melting point. What does this indicate?
A2: A broad melting point typically suggests the presence of impurities.[1] Even small amounts of contaminants can disrupt the crystal lattice of the solid, leading to melting over a range of temperatures rather than at a sharp point. Further purification steps are recommended to improve purity.
Q3: What analytical techniques are recommended for assessing the purity of the final product?
A3: The most common and effective methods for determining the purity of this compound are:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of acetonitrile and water, often with an acidic modifier like formic or acetic acid, is a good starting point for analysis.
-
Thin-Layer Chromatography (TLC): Silica gel plates can be used with a polar eluent system, such as ethyl acetate/methanol with a small amount of acetic acid to reduce tailing of the carboxylic acid spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient quantities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for identifying the molecular weights of the main product and any impurities.
Q4: The product is "oiling out" during recrystallization instead of forming crystals. What can I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to a supersaturated solution, a solvent in which the compound is too soluble, or the presence of impurities that inhibit crystallization. To address this, you can try:
-
Slowing down the cooling process.
-
Adding a co-solvent (an anti-solvent) dropwise to the warm solution until it becomes slightly turbid.
-
Scratching the inside of the flask with a glass rod to create nucleation sites.
-
Seeding the solution with a small crystal of the pure compound.
-
Attempting purification by another method, such as column chromatography, to remove impurities that may be hindering crystallization.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Issue 1: The final product is discolored (yellow, tan, or brown).
-
Possible Cause 1: Presence of colored, non-volatile, or tarry impurities.
-
Solution: Consider treating a solution of the crude product with activated charcoal. The charcoal can adsorb colored impurities. Be aware that this may also reduce your yield.
-
-
Possible Cause 2: Oxidation of starting materials or product.
-
Solution: Handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially during heating steps, to prevent oxidation.
-
Issue 2: Difficulty in removing unreacted starting materials.
-
Possible Cause 1: Unreacted 4-methoxy-1,2-phenylenediamine (basic).
-
Solution: Use an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove the basic starting material.
-
-
Possible Cause 2: Unreacted oxalic acid or other acidic precursors (acidic).
-
Solution: Perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to remove the acidic starting material. The desired product, being a carboxylic acid, will also move to the aqueous layer. The aqueous layer can then be acidified to precipitate the pure product.
-
Issue 3: Poor separation during column chromatography.
-
Possible Cause 1: Inappropriate solvent system.
-
Solution: Optimize the eluent system. Due to the polar nature of the carboxylic acid, a polar solvent system will be necessary. A gradient elution from a less polar to a more polar solvent system (e.g., from ethyl acetate to ethyl acetate/methanol) can improve separation.
-
-
Possible Cause 2: Tailing of the product spot/peak on silica gel.
-
Solution: The carboxylic acid group can interact strongly with the acidic silica gel, causing tailing. Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the eluent to suppress this interaction and achieve sharper peaks.
-
Quantitative Data
The following table provides an illustrative summary of the solubility and expected yields for the purification of this compound. Note that these values are estimates based on the properties of analogous compounds and may vary depending on the specific experimental conditions.
| Parameter | Value | Notes |
| Solubility | ||
| Water | Poorly soluble | Solubility increases significantly at higher pH due to salt formation. |
| Methanol | Soluble | |
| Ethanol | Soluble | A common solvent for recrystallization. |
| Acetone | Moderately soluble | |
| Ethyl Acetate | Sparingly soluble | |
| Dichloromethane | Sparingly soluble | |
| Dimethylformamide (DMF) | Very soluble | |
| Dimethyl sulfoxide (DMSO) | Very soluble | |
| Hexane/Toluene | Insoluble | Can be used as anti-solvents for recrystallization. |
| Purification Yields | ||
| Recrystallization | 60-85% | Highly dependent on the initial purity of the crude product. |
| Column Chromatography | 50-80% | Yield can be affected by the difficulty of the separation and the amount of silica gel used. |
| Acid-Base Extraction | >90% (recovery) | This is typically a work-up step, and recovery should be high if performed correctly. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is effective for removing small amounts of impurities from a solid product.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, water, or mixtures like ethanol/water) to find a suitable recrystallization solvent. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture to a gentle boil with stirring until the solid just dissolves.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% by weight of the crude product) and swirl. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: If charcoal was used, perform a hot filtration through a fluted filter paper in a pre-heated funnel to remove the charcoal. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the hot, saturated solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be placed in an insulated container.
-
Isolation of Crystals: Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor. Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
This technique is useful for separating the product from impurities with different polarities.
-
Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. A suitable mobile phase (eluent) can be determined by TLC analysis. A good starting point for this polar compound is a mixture of a moderately polar solvent and a more polar solvent, such as ethyl acetate/methanol (e.g., 95:5), with the addition of 0.5-1% acetic acid to prevent tailing.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a solvent in which it is highly soluble (e.g., DMF or DMSO), and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed product can be loaded onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation of Product: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purification by Acid-Base Extraction
This method is effective for removing neutral or basic impurities.
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The desired carboxylic acid will move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.
-
Aqueous Wash: Combine the aqueous layers and wash with the organic solvent to remove any remaining neutral or basic impurities.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with cold 1M HCl until the pH is approximately 2-3. The purified product should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: A logical workflow for troubleshooting the purification of this compound.
Caption: Sources of impurities and corresponding mitigation strategies during purification.
References
strategies to improve the selectivity of benzimidazole synthesis
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving selectivity in their experiments. Below, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of benzimidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: My reaction between an o-phenylenediamine and an aldehyde is producing a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. How can I improve selectivity?
This is a common selectivity challenge. The formation of either the mono- or di-substituted product is highly dependent on the reaction conditions, stoichiometry, and catalyst choice. The reaction proceeds via a mono-condensation to form the 2-substituted product, which can then react with a second aldehyde molecule to yield the 1,2-disubstituted product.[1]
To selectively synthesize the 2-substituted (mono-condensation) product:
-
Catalyst Choice: In the absence of a catalyst, the mono-condensation product is often favored.[1][2] Heterogeneous catalysts, such as gold nanoparticles on a titanium dioxide support (Au/TiO₂), have also been shown to be highly effective for the selective synthesis of 2-substituted benzimidazoles under mild, ambient conditions.[3]
-
Stoichiometry: Using an excess of the o-phenylenediamine relative to the aldehyde can favor the formation of the 2-substituted product. For example, a 4:1 amine-to-aldehyde ratio has been shown to produce excellent yields of the mono-substituted product.[1]
-
Reaction Conditions: Lower temperatures can sometimes favor the mono-substituted product.[1]
To selectively synthesize the 1,2-disubstituted (double-condensation) product:
-
Catalyst Choice: Lewis acid catalysts, particularly Erbium(III) triflate (Er(OTf)₃), are highly effective in promoting the formation of 1,2-disubstituted benzimidazoles, especially with electron-rich aldehydes.[1][2][4] The catalyst coordinates to the carbonyl group, facilitating the reaction pathway that leads to the di-substituted product.[2] Other catalysts like L-proline and Zn-(proline)₂ have also been used successfully.[5]
-
Stoichiometry: An excess of the aldehyde (e.g., a 1:2 ratio of diamine to aldehyde) is typically required to drive the reaction towards the di-substituted product.[1]
-
Reaction Conditions: Microwave irradiation under solvent-free conditions can significantly enhance reaction rates and selectivity for 1,2-disubstituted products, often reducing reaction times from hours to minutes.[6]
Q2: I'm experiencing low yields in my benzimidazole synthesis. What are the first parameters I should investigate for optimization?
Low yields are a frequent issue that can often be resolved by systematically optimizing reaction parameters.[7]
-
Catalyst and Solvent: The choice of catalyst and solvent system is critical. If you are not using a catalyst, conversion rates can be low.[7] Screening different catalysts (e.g., Lewis acids like Er(OTf)₃, heterogeneous catalysts like MgO@DFNS, or simple ammonium salts like NH₄Cl) can reveal a more efficient system for your specific substrates.[1][8][9] Polar solvents like ethanol or methanol often give good results.[9]
-
Temperature and Time: Ensure the reaction is proceeding at an optimal temperature and for a sufficient duration. The Phillips condensation, for instance, often requires heating above 100°C.[10] Progress should be monitored using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent degradation from prolonged heating.[10]
-
Energy Source: Consider using microwave irradiation. Microwave-assisted synthesis is well-documented to improve yields, reduce reaction times, and lead to cleaner products compared to conventional heating methods.[11][12][13]
Q3: How can I achieve regioselective N-alkylation on an existing benzimidazole core?
Achieving regioselective N-alkylation can be challenging as the two nitrogen atoms in the imidazole ring have similar reactivity. However, specific strategies can be employed.
-
Catalytic Methods: Recent methods have been developed that use specific catalysts to direct alkylation to a particular nitrogen, even allowing for the formation of the more sterically hindered isomer, which is typically the minor product.[14]
-
Phase-Transfer Catalysis: Using a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), in a biphasic system with a solid base like powdered NaOH can facilitate selective N-alkylation.[15]
-
Protecting Groups: While more complex, a protecting group strategy can be employed to block one nitrogen, allowing for selective alkylation of the other, followed by deprotection.
Data Presentation: Optimizing Selectivity
The following tables summarize quantitative data from various studies, highlighting the impact of different reaction parameters on product selectivity and yield.
Table 1: Catalyst and Stoichiometry Effect on Selectivity (o-phenylenediamine and Benzaldehyde)
| Entry | Catalyst (mol%) | Amine:Aldehyde Ratio | Solvent | Temp (°C) | Time | Yield (1a) % | Yield (1b) % | Reference |
| 1 | Er(OTf)₃ (10) | 1:2 | Water | 80 | 15 min | - | 72 | [1] |
| 2 | None | 1:2 | Water | 80 | 15 min | 41 | 51 | [1] |
| 3 | Er(OTf)₃ (10) | 1:1.1 | Water | 1 | 5 min | 35 | 50 | [1] |
| 4 | None | 4:1 | Water | 1 | 5 min | 92 | 8 | [1] |
1a = 2-phenyl-1H-benzimidazole (mono-substituted); 1b = 1-benzyl-2-phenyl-1H-benzimidazole (di-substituted)
Table 2: Comparison of Conventional vs. Microwave Synthesis
| Entry | Method | Catalyst | Time | Yield % | Reference |
| 1 | Conventional | Er(OTf)₃ | 60 min | 61.4 | [6] |
| 2 | Microwave | Er(OTf)₃ | 5 min | 99.9 | [6] |
| 3 | Conventional | None | 2-8 h | 35-80 | [13] |
| 4 | Microwave | None | 3-10 min | 78-91 | [13] |
Experimental Protocols
Protocol 1: Selective Synthesis of 1,2-Disubstituted Benzimidazoles using Er(OTf)₃
This protocol is adapted from a procedure for the selective synthesis of 1,2-disubstituted benzimidazoles.[2]
Materials:
-
o-Phenylenediamine (0.5 mmol)
-
Substituted Aldehyde (1.0 mmol)
-
Erbium(III) triflate (Er(OTf)₃) (10 mol%, 0.05 mmol)
-
Dichloromethane
-
Water
-
Hexane
-
Ethyl Acetate
Procedure:
-
To a round-bottom flask, add o-phenylenediamine (0.5 mmol) and the aldehyde (1.0 mmol). If the aldehyde is a solid, dissolve the starting materials in a minimal amount of ethanol (approx. 2 mL).
-
Add Er(OTf)₃ (0.05 mmol).
-
Stir the reaction mixture at 80 °C for 2-5 minutes. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Extract the crude product with dichloromethane and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the product by radial chromatography or recrystallization from ethanol.
Protocol 2: Selective Synthesis of 2-Substituted Benzimidazoles using Au/TiO₂
This protocol is based on a method for the highly selective synthesis of 2-substituted benzimidazoles at ambient conditions.[3]
Materials:
-
o-Phenylenediamine (1.0 mmol)
-
Substituted Aldehyde (1.0 mmol)
-
Au/TiO₂ catalyst
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
Procedure:
-
In a reaction vial, suspend the Au/TiO₂ catalyst in a 3:1 mixture of CHCl₃:MeOH.
-
Add o-phenylenediamine (1.0 mmol) and the aldehyde (1.0 mmol) to the suspension.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
After completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol 3: Phillips Condensation for 2-Substituted Benzimidazoles
This is a classical method for synthesizing 2-substituted benzimidazoles from carboxylic acids.[16]
Materials:
-
Benzene-1,2-diamine (o-phenylenediamine)
-
Aliphatic or Aromatic Carboxylic Acid
-
4N Hydrochloric Acid (HCl)
-
10% Sodium Hydroxide (NaOH) solution
Procedure:
-
In a round-bottom flask, combine the o-phenylenediamine (1 equivalent) and the carboxylic acid (1.1-1.5 equivalents).
-
Add 4N HCl to the mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with 10% NaOH solution until a precipitate forms.
-
Filter the precipitate, wash it thoroughly with cold water, and dry it under vacuum to yield the 2-substituted benzimidazole.
-
If necessary, the product can be further purified by recrystallization.[17]
Visual Guides
References
- 1. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 5. iosrjournals.org [iosrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. jocpr.com [jocpr.com]
- 13. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
- 16. adichemistry.com [adichemistry.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
resolving issues with starting material purity in benzimidazole reactions
Technical Support Center: Benzimidazole Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for issues related to starting material purity in benzimidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for benzimidazole synthesis?
A1: The most prevalent methods involve the condensation of an o-phenylenediamine (OPD) with either a carboxylic acid (or its derivatives) in what is known as the Phillips-Ladenburg reaction, or with an aldehyde in the Weidenhagen reaction.[1] Modern approaches frequently employ catalysts to enhance reaction conditions and yields.[2][3]
Q2: My reaction is producing a dark-colored solution and a discolored final product. What is the likely cause?
A2: The most common cause of color formation is the oxidation of the o-phenylenediamine starting material.[4] OPD is highly susceptible to air oxidation, which produces colored impurities that can be carried through the synthesis, resulting in a discolored or black crude product and complicating purification.
Q3: My reaction yield is consistently low. What are the primary factors to investigate regarding starting materials?
A3: Low yields are often traced back to the purity of the starting materials.[5] Key factors include:
-
Oxidized o-phenylenediamine: Oxidized OPD is less reactive and introduces impurities.
-
Impure Aldehydes: Aldehydes can oxidize to carboxylic acids, which may not react under the same conditions or can lead to side products.[6]
-
Incorrect Stoichiometry: If one reactant is impure, the effective molar ratio will be incorrect, leaving an excess of the other reactant and reducing the theoretical yield.
Q4: I am observing a mixture of 2-substituted and 1,2-disubstituted benzimidazoles in my product. How can I control this selectivity?
A4: This is a frequent challenge when using aldehydes as the carbonyl source. Selectivity can often be controlled by adjusting the reactant stoichiometry and catalyst choice.[7] For example, using a 1:1 ratio of OPD to an electron-deficient aldehyde tends to favor the mono-substituted product. Conversely, using a 1:2 ratio of OPD to an electron-rich aldehyde, particularly with a Lewis acid catalyst like Er(OTf)₃, can selectively yield the 1,2-disubstituted product.[7]
Troubleshooting Guide: Starting Material Purity
This section addresses specific experimental issues and links them to potential purity problems with actionable solutions.
| Observed Issue | Potential Purity Problem | Recommended Actions & Troubleshooting Steps |
| Low or No Product Yield | 1. Oxidized o-phenylenediamine (OPD): The starting OPD is dark brown, black, or off-color instead of white/light tan. | Purify the OPD: Use one of the recommended purification protocols below, such as recrystallization from hot water with a reducing agent (sodium hydrosulfite) or conversion to the dihydrochloride salt.[8] |
| 2. Oxidized Aldehyde: The aldehyde starting material may contain its corresponding carboxylic acid due to air oxidation.[6][9] | Purify the Aldehyde: For liquid aldehydes, distillation is an option. For both liquid and solid aldehydes, purification via the bisulfite adduct is highly effective.[10][11] | |
| Reaction Mixture is Dark Brown or Black | Highly Oxidized OPD: The presence of even small amounts of oxidized OPD can lead to significant color formation during the reaction. | 1. Purify OPD: Use fresh, pure OPD. Commercial OPD should be light in color (white to pale tan).[12] If dark, it must be purified before use. 2. Use OPD Dihydrochloride: Consider using o-phenylenediamine dihydrochloride, which is more stable against oxidation and can reduce the formation of colored impurities.[5][8] |
| Product is Difficult to Purify | 1. Isomeric Impurities: Commercial OPD may contain m- and p-phenylenediamine isomers. | 1. Check Purity: Analyze the starting OPD by HPLC to check for isomeric purity.[13] 2. Purify OPD: Recrystallization or conversion to the dihydrochloride salt can help remove these isomers.[8] |
| 2. Carboxylic Acid in Aldehyde: The presence of carboxylic acid from aldehyde oxidation can lead to a mixture of products or unreacted materials with similar polarity, complicating chromatography. | 1. Purify Aldehyde: Remove the carboxylic acid impurity by washing the aldehyde (if immiscible) with a mild aqueous base (e.g., NaHCO₃ solution), followed by drying. Alternatively, use the bisulfite adduct purification method.[6][10] | |
| Inconsistent Reaction Results | Variable Starting Material Quality: Purity of OPD and aldehydes can vary significantly between batches and suppliers, and they can degrade upon storage. | 1. Standardize Materials: Purify a larger batch of starting materials before beginning a series of experiments. 2. Proper Storage: Store OPD under an inert atmosphere (nitrogen or argon) and protected from light. Store aldehydes in a cool, dark place, also under an inert atmosphere. |
Data Presentation: Impact of Purity on Yield
While specific quantitative data is highly dependent on the exact substrates and reaction conditions, the following table provides an illustrative summary of the expected impact of common impurities on benzimidazole synthesis yield.
| Starting Material | Impurity | Impurity Level (Illustrative) | Expected Impact on Yield | Rationale |
| o-Phenylenediamine | Oxidized OPD species | 5-10% | Significant Decrease (e.g., 15-30% reduction) | Oxidized species are less nucleophilic and do not participate in the desired condensation, leading to lower conversion and potential side reactions. |
| o-Phenylenediamine | p-Phenylenediamine | 2-5% | Moderate Decrease (e.g., 5-15% reduction) | p-Phenylenediamine cannot form the bicyclic benzimidazole structure and will lead to the formation of polymeric or other side products, consuming the carbonyl reagent. |
| Benzaldehyde | Benzoic Acid | 5-10% | Moderate to Significant Decrease | Benzoic acid is less reactive than benzaldehyde under many standard conditions for aldehyde condensation. It requires harsher conditions (e.g., higher temperatures, strong acid catalysts) to react, leading to lower conversion of OPD.[1] |
Experimental Protocols
Protocol 1: Purification of o-Phenylenediamine (OPD) by Recrystallization
This protocol is effective for removing colored oxidation products.
Materials:
-
Crude o-phenylenediamine
-
Deionized water
-
Sodium hydrosulfite (sodium dithionite)
-
Decolorizing carbon (activated charcoal)
-
Standard recrystallization glassware (Erlenmeyer flask, Büchner funnel)
-
Ice bath
Procedure:
-
In a large Erlenmeyer flask, dissolve the crude OPD in hot deionized water (approx. 150-175 mL of water per 50 g of crude OPD).[8]
-
Add 1-2 g of sodium hydrosulfite to the hot solution. This reducing agent helps to convert colored oxidation products back to the diamine.[8]
-
Add a small amount (approx. 2 g) of decolorizing carbon to the solution to adsorb high molecular weight colored impurities.[14]
-
Gently boil the mixture for 15 minutes.[14]
-
Perform a hot filtration using a pre-heated Büchner funnel to remove the decolorizing carbon. Work quickly to prevent premature crystallization.
-
Cool the clear, colorless filtrate in an ice-salt bath to induce crystallization.[8]
-
Collect the colorless crystals by suction filtration.
-
Wash the crystals with a small amount of ice-cold water.[14]
-
Dry the purified product in a vacuum desiccator. The purified o-phenylenediamine should be white and have a melting point of 100-102°C.[12]
Protocol 2: Purification of Aromatic Aldehydes via Bisulfite Adduct Formation
This liquid-liquid extraction protocol is excellent for removing non-aldehyde impurities, especially the corresponding carboxylic acid.[10][11]
Materials:
-
Crude aldehyde
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Methanol or Dimethylformamide (DMF)
-
An immiscible organic solvent (e.g., ethyl acetate, diethyl ether)
-
5% Aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution
-
Separatory funnel
Procedure:
-
Dissolve the crude aldehyde in methanol (for aromatic aldehydes) or DMF (for aliphatic aldehydes) in a separatory funnel.[11]
-
Add an excess (at least 1.5-2 equivalents) of saturated aqueous sodium bisulfite solution. Shake the funnel vigorously for 30-60 seconds. The aldehyde will react to form the water-soluble bisulfite adduct.[15]
-
Add an immiscible organic solvent (e.g., ethyl acetate) to the funnel. Shake and allow the layers to separate. The organic impurities will remain in the organic layer.
-
Drain and discard the organic layer.
-
To regenerate the pure aldehyde, add the aqueous layer containing the adduct back to the separatory funnel. Slowly add a 5% aqueous NaHCO₃ or Na₂CO₃ solution while stirring or shaking until the evolution of gas (SO₂) ceases.[6] This will reverse the reaction and precipitate or dissolve the pure aldehyde into a new organic phase.
-
Extract the pure aldehyde from the aqueous layer using a fresh portion of an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified aldehyde.
Protocol 3: Purity Assessment by ¹H NMR Spectroscopy
Objective: To assess the purity of an aldehyde starting material. The aldehydic proton provides a distinct and easily integrated signal.
Procedure:
-
Accurately weigh a sample of the aldehyde and a known mass of a stable internal standard with a well-resolved proton signal (e.g., 1,3,5-trimethoxybenzene).
-
Dissolve both in a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Integrate the characteristic aldehyde proton signal (typically δ 9.5-10.5 ppm).[16]
-
Integrate a well-resolved signal from the internal standard.
-
Compare the integration of the aldehyde proton to the integration of any visible impurity signals (e.g., a broad peak for a carboxylic acid proton >10 ppm, or signals corresponding to the alcohol from over-reduction). The relative purity can be calculated based on the ratio of these integrals, corrected for the number of protons each signal represents.
Mandatory Visualizations
The following diagrams illustrate key troubleshooting and experimental workflows.
Caption: Troubleshooting logic for addressing low reaction yields.
Caption: Purification workflow for aldehydes using bisulfite extraction.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osha.gov [osha.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Formaldehyde - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 14. Synthesis of benzimidazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 15. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 16. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
minimizing reaction time for the synthesis of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid. The following information is designed to help minimize reaction times and address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to this compound?
A1: The most direct and widely utilized method for synthesizing this compound is the condensation reaction between 4-methoxy-1,2-phenylenediamine and a suitable two-carbon source that can be oxidized to a carboxylic acid, typically oxalic acid. This reaction is a variation of the Phillips-Ladenburg benzimidazole synthesis.
Q2: How can the reaction time for the synthesis of this compound be significantly reduced?
A2: Microwave-assisted organic synthesis (MAOS) is a highly effective technique for dramatically reducing reaction times in benzimidazole synthesis, often from hours to minutes.[1][2][3] The use of microwave irradiation provides rapid and uniform heating, which can significantly accelerate the rate of the condensation and cyclization steps.[4]
Q3: What catalysts can be used to accelerate the synthesis?
A3: Various catalysts can be employed to improve reaction rates and yields. For the synthesis of related benzimidazoles, catalysts such as ammonium chloride, p-toluenesulfonic acid (p-TsOH), and metal-based catalysts like ZnO nanoparticles have been shown to be effective.[5][6] The choice of catalyst may depend on the specific reaction conditions and the form of the reactants.
Q4: What are the key reaction parameters to monitor for minimizing reaction time?
A4: To minimize reaction time, careful control of the following parameters is crucial:
-
Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side product formation and degradation.[7]
-
Microwave Power: In microwave-assisted synthesis, the power level directly influences the reaction temperature and time.[1]
-
Catalyst Selection and Loading: The appropriate catalyst and its concentration are critical for accelerating the reaction.
-
Solvent Choice: The solvent should effectively dissolve the reactants and be compatible with the reaction conditions (e.g., have a suitable boiling point for thermal reactions or a high dielectric constant for microwave synthesis).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Slow or Incomplete Reaction | 1. Insufficient temperature. 2. Inactive or insufficient catalyst. 3. Poor solubility of reactants. | 1. Gradually increase the reaction temperature, monitoring for side product formation using TLC or LC-MS.[8] 2. Ensure the catalyst is fresh and used in the appropriate amount. Consider screening different catalysts. 3. Select a solvent that provides better solubility for both 4-methoxy-1,2-phenylenediamine and oxalic acid. For microwave synthesis, polar solvents like ethanol or DMF are often effective. |
| Low Yield | 1. Incomplete conversion of starting materials. 2. Formation of side products. 3. Degradation of the product under harsh reaction conditions. 4. Loss of product during workup and purification. | 1. Monitor the reaction progress by TLC or LC-MS to ensure the complete consumption of the limiting reagent.[7] 2. Optimize the reaction temperature and time to minimize the formation of byproducts. Ensure the purity of starting materials. 3. Avoid prolonged heating. If using microwave synthesis, optimize the irradiation time and power. 4. Optimize the purification procedure. Recrystallization from a suitable solvent is often effective for purifying the final product. |
| Formation of Multiple Side Products | 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. 3. Presence of impurities in starting materials. | 1. Lower the reaction temperature.[7] 2. Carefully control the molar ratio of 4-methoxy-1,2-phenylenediamine to oxalic acid. 3. Ensure the purity of the starting materials before beginning the synthesis. |
| Difficulty in Product Purification | 1. Presence of closely related impurities. 2. The product is not precipitating cleanly. | 1. Employ column chromatography with a suitable solvent system to separate the desired product from impurities. 2. For purification by recrystallization, screen various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature. |
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzimidazole Derivatives
| Parameter | Conventional Heating | Microwave Irradiation | Reference(s) |
| Reaction Time | Hours (e.g., 3-4 h) | Minutes (e.g., 4-10 min) | [1][3][9] |
| Typical Yield | Good to Excellent | Excellent (often higher than conventional) | [1] |
| Energy Source | Oil bath, heating mantle | Microwave reactor | [4] |
| Heating Mechanism | Conduction and convection | Dielectric heating | [4] |
Note: The data presented is generalized from the synthesis of various benzimidazole derivatives and illustrates the typical advantages of microwave-assisted synthesis.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol is a representative procedure based on established methods for the rapid synthesis of benzimidazole derivatives and should be optimized for specific laboratory conditions.
-
Reactant Preparation: In a microwave-safe reaction vessel, combine 4-methoxy-1,2-phenylenediamine (1 mmol), oxalic acid (1.1 mmol), and a catalytic amount of ammonium chloride (0.2 mmol).
-
Solvent Addition: Add a suitable solvent such as ethanol (5 mL).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant power (e.g., 400 W) for 4-8 minutes.[3] The reaction temperature should be monitored and controlled.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate:hexane, 1:2 v/v).[3]
-
Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid, wash it with cold water, and dry it. If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. impactfactor.org [impactfactor.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Validation & Comparative
Comparative NMR Analysis of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid and Analogues
A detailed spectroscopic comparison of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid with key analogues, benzimidazole-2-carboxylic acid and 5-hydroxy-1H-benzo[d]imidazole-2-carboxylic acid, provides valuable insights for researchers and professionals in drug development. This guide offers a comprehensive analysis of their ¹H and ¹³C NMR spectral data, supported by detailed experimental protocols and structural comparisons.
The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. Modifications to the benzimidazole core, such as the introduction of substituents on the benzene ring, can significantly influence the molecule's electronic properties and, consequently, its interaction with biological targets. This guide focuses on the NMR spectral analysis of this compound and compares it with its unsubstituted parent compound, benzimidazole-2-carboxylic acid, and its demethylated analogue, 5-hydroxy-1H-benzo[d]imidazole-2-carboxylic acid. Understanding the nuances in their NMR spectra is crucial for structural elucidation and for predicting the impact of these functional groups on molecular characteristics.
Comparative ¹H and ¹³C NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its selected analogues. All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Spectral Data Comparison (in DMSO-d₆)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-4 | Data not available | - | - |
| H-6 | Data not available | - | - | |
| H-7 | Data not available | - | - | |
| -OCH₃ | Data not available | s | - | |
| -COOH | Data not available | br s | - | |
| N-H | Data not available | br s | - | |
| Benzimidazole-2-carboxylic acid | H-4/H-7 | 7.70-7.73 | m | - |
| H-5/H-6 | 7.33-7.36 | m | - | |
| -COOH | ~13.0 (broad) | br s | - | |
| N-H | ~12.5 (broad) | br s | - | |
| 5-hydroxy-1H-benzo[d]imidazole-2-carboxylic acid | H-4 | Data not available | - | - |
| H-6 | Data not available | - | - | |
| H-7 | Data not available | - | - | |
| -OH | Data not available | br s | - | |
| -COOH | Data not available | br s | - | |
| N-H | Data not available | br s | - |
Table 2: ¹³C NMR Spectral Data Comparison (in DMSO-d₆)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C-2 | Data not available |
| C-4 | Data not available | |
| C-5 | Data not available | |
| C-6 | Data not available | |
| C-7 | Data not available | |
| C-3a | Data not available | |
| C-7a | Data not available | |
| -OCH₃ | Data not available | |
| -COOH | Data not available | |
| Benzimidazole-2-carboxylic acid | C-2 | 142.5 |
| C-4/C-7 | 115.4 | |
| C-5/C-6 | 121.6 | |
| C-3a/C-7a | 138.1 | |
| -COOH | 167.0 | |
| 5-hydroxy-1H-benzo[d]imidazole-2-carboxylic acid | C-2 | Data not available |
| C-4 | Data not available | |
| C-5 | Data not available | |
| C-6 | Data not available | |
| C-7 | Data not available | |
| C-3a | Data not available | |
| C-7a | Data not available | |
| -COOH | Data not available |
Note: Specific experimental data for this compound and 5-hydroxy-1H-benzo[d]imidazole-2-carboxylic acid were not available in the searched literature. The tables will be updated as data becomes available.
Experimental Protocols
A general methodology for acquiring ¹H and ¹³C NMR spectra of benzimidazole derivatives is provided below.
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer and Parameters:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm for both ¹H and ¹³C NMR.
-
Temperature: Room temperature.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: Approximately 240 ppm.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay: 2-5 seconds.
Data Analysis and Interpretation
The chemical shifts observed in the NMR spectra are influenced by the electronic environment of the nuclei. In benzimidazole-2-carboxylic acid, the aromatic protons (H-4/H-7 and H-5/H-6) appear as multiplets due to symmetry. The acidic protons of the carboxylic acid and the N-H of the imidazole ring typically appear as broad singlets at downfield chemical shifts and may exchange with residual water in the solvent.
For this compound, the methoxy group (-OCH₃) is expected to introduce an upfield shift for the protons and carbons on the benzene ring, particularly at the ortho and para positions (H-4, H-6, and C-4, C-6), due to its electron-donating nature. A sharp singlet corresponding to the three methoxy protons is also anticipated.
Conversely, the hydroxyl group (-OH) in 5-hydroxy-1H-benzo[d]imidazole-2-carboxylic acid is also an electron-donating group and would be expected to have a similar, though potentially more pronounced, shielding effect on the aromatic ring compared to the methoxy group. The phenolic proton signal would likely be a broad singlet.
Workflow for NMR Analysis
The following diagram illustrates the general workflow for the NMR analysis of the title compounds.
Caption: General workflow for NMR analysis.
This guide provides a foundational comparison of the NMR spectral features of this compound and its analogues. The presented data and protocols are intended to assist researchers in the structural characterization and further development of benzimidazole-based compounds. As more experimental data becomes available, a more detailed and quantitative comparison will be possible.
Comparative Analysis of Mass Spectrometry Fragmentation Patterns: 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid vs. 2-Benzimidazolecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted mass spectrometry fragmentation pattern of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid and the known fragmentation of 2-benzimidazolecarboxylic acid. The information presented is intended to aid in the structural elucidation and characterization of these and similar compounds.
Introduction
Benzimidazole derivatives are crucial scaffolds in medicinal chemistry and drug development. Understanding their fragmentation behavior under mass spectrometry (MS) is essential for their identification and structural analysis. This guide focuses on the electron ionization (EI) mass spectrometry fragmentation of this compound and compares it with the fragmentation of the parent compound, 2-benzimidazolecarboxylic acid. The presence of the methoxy group in the 5-position is expected to introduce additional fragmentation pathways.
Data Presentation
The following table summarizes the predicted and known major fragment ions for the two compounds. The fragmentation of this compound is proposed based on established fragmentation patterns of benzimidazoles and substituted aromatic compounds.[1][2][3][4]
| Compound | Molecular Ion (M+) | Key Fragment Ions (m/z) |
| This compound | 192 | 177 (M+ - CH3), 164 (M+ - CO), 148 (M+ - COOH), 147 (M+ - COOH - H), 133 (177 - CO2), 119 (147 - CO), 104 (133 - HCN), 91, 77 |
| 2-Benzimidazolecarboxylic acid[5] | 162 | 145 (M+ - OH), 118 (M+ - COOH), 117 (M+ - COOH - H), 90 (117 - HCN), 63 |
Proposed Fragmentation Pathway of this compound
The fragmentation of this compound is initiated by the ionization of the molecule. The resulting molecular ion (m/z 192) can then undergo several fragmentation pathways:
-
Loss of a Methyl Radical: The methoxy group can undergo cleavage to lose a methyl radical (•CH3), resulting in a fragment ion at m/z 177.
-
Decarbonylation: The molecular ion can lose a molecule of carbon monoxide (CO) from the carboxylic acid group, leading to a fragment at m/z 164.
-
Decarboxylation: The most common fragmentation for carboxylic acids is the loss of the entire carboxyl group (•COOH), which would yield a fragment at m/z 148. Subsequent loss of a hydrogen atom gives a more stable ion at m/z 147.
-
Sequential Losses: The initial fragments can undergo further fragmentation. For instance, the m/z 147 ion can lose carbon monoxide (CO) to form an ion at m/z 119. The fragment from the loss of the methyl radical (m/z 177) can lose carbon dioxide to give an ion at m/z 133. This ion can then lose hydrogen cyanide (HCN), a characteristic fragmentation of the benzimidazole ring, to produce a fragment at m/z 104.
Caption: Proposed fragmentation pathway for this compound.
Experimental Protocols
Sample Preparation: A small amount of the analyte (approximately 1 mg) is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a final concentration of about 1 mg/mL.
Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization (EI) source is used. The instrument could be a time-of-flight (TOF), quadrupole, or magnetic sector analyzer.
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 50-500
-
Scan Rate: 1 scan/second
-
Inlet System: A direct insertion probe or a gas chromatograph (GC) can be used to introduce the sample into the ion source. For direct insertion, the probe is heated to volatilize the sample. If using GC, an appropriate column and temperature program should be selected to ensure proper separation and elution of the compound.
Data Analysis: The acquired mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The accurate mass measurements obtained from a high-resolution instrument can be used to determine the elemental composition of the ions, which aids in confirming the proposed fragmentation pathways.
Comparison with 2-Benzimidazolecarboxylic Acid
The fragmentation of 2-benzimidazolecarboxylic acid is simpler due to the absence of the methoxy substituent. The primary fragmentation pathways involve the carboxylic acid group and the benzimidazole core.
-
Loss of a Hydroxyl Radical: The molecular ion (m/z 162) can lose a hydroxyl radical (•OH) to form an acylium ion at m/z 145.
-
Decarboxylation: Similar to the methoxy-substituted analog, the loss of the carboxyl group (•COOH) is a major fragmentation pathway, leading to the benzimidazolyl cation at m/z 118, which can then lose a hydrogen atom to form the ion at m/z 117.[5]
-
Ring Fragmentation: The resulting benzimidazole core (m/z 117) can then undergo its characteristic fragmentation by losing a molecule of hydrogen cyanide (HCN) to produce an ion at m/z 90.[1]
Caption: Initial fragmentation comparison.
Conclusion
The mass spectrometry fragmentation pattern of this compound is predicted to be more complex than that of 2-benzimidazolecarboxylic acid due to the additional fragmentation pathways introduced by the methoxy group. The key differences are the initial loss of a methyl radical and the subsequent fragmentation of the resulting methoxy-derived fragments. Understanding these distinct fragmentation patterns is crucial for the unambiguous identification of these and related benzimidazole derivatives in various research and development settings. The provided experimental protocol offers a standardized method for obtaining reproducible mass spectra for these compounds.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. journalijdr.com [journalijdr.com]
- 4. Mass Spectral Fragmentation Pattern of Some Thiazine Substituted Benzimidazoles and Benzoxazoles – Oriental Journal of Chemistry [orientjchem.org]
- 5. 2-Benzimidazolecarboxylic acid | C8H6N2O2 | CID 233240 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid by Elemental Analysis
For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in ensuring the safety, efficacy, and reproducibility of therapeutic candidates. 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of various pharmaceuticals.[1] This guide provides a detailed comparison of elemental analysis as a fundamental method for purity validation against other common analytical techniques, supported by experimental protocols and data presentation.
Introduction to Purity Validation and Elemental Analysis
The purity of a chemical compound is a measure of the absence of impurities. In a pharmaceutical context, impurities can affect the stability, bioavailability, and toxicity of the final drug product. Therefore, regulatory agencies mandate rigorous purity control.
Elemental analysis, specifically CHN analysis (Carbon, Hydrogen, and Nitrogen), is a foundational technique for determining the elemental composition of a pure organic compound. The method relies on the complete combustion of a sample, followed by the quantitative determination of the resulting combustion gases (CO₂, H₂O, and N₂). By comparing the experimentally determined percentages of carbon, hydrogen, and nitrogen to the theoretical values calculated from the molecular formula, one can assess the sample's purity. A close agreement between the experimental and theoretical values is a strong indicator of high purity.
Theoretical vs. Experimental Elemental Composition
The purity of this compound can be reliably determined by comparing its theoretical elemental composition with experimental results. The molecular formula for this compound is C₉H₈N₂O₃, with a molecular weight of 192.17 g/mol .[1]
The theoretical elemental percentages are calculated as follows:
-
Carbon (C): (9 × 12.011) / 192.17 × 100% = 56.26%
-
Hydrogen (H): (8 × 1.008) / 192.17 × 100% = 4.19%
-
Nitrogen (N): (2 × 14.007) / 192.17 × 100% = 14.58%
For a sample to be considered pure, the experimental values obtained from an elemental analyzer should fall within a narrow margin of these theoretical values, typically ±0.4%.
Table 1: Comparison of Theoretical and Experimental Elemental Analysis Data
| Element | Theoretical Percentage (%) | Experimental Percentage (%) | Deviation (%) |
| Carbon (C) | 56.26 | 56.15 | -0.11 |
| Hydrogen (H) | 4.19 | 4.23 | +0.04 |
| Nitrogen (N) | 14.58 | 14.51 | -0.07 |
| Note: The experimental values presented are representative examples for a high-purity sample and fall well within the acceptable ±0.4% deviation. |
Experimental Protocols
Protocol for Elemental (CHN) Analysis
This protocol outlines the steps for determining the carbon, hydrogen, and nitrogen content of this compound.
-
Sample Preparation:
-
Dry the sample of this compound in a vacuum oven at 40-50°C for at least 4 hours to remove any residual solvent or moisture.
-
Accurately weigh 1-2 mg of the dried sample into a tin or silver capsule using a microbalance.
-
Record the exact weight and seal the capsule.
-
-
Instrumentation and Calibration:
-
Use a calibrated CHN elemental analyzer.
-
Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide) before running the sample.
-
-
Analysis Procedure:
-
Place the sealed capsule into the autosampler of the elemental analyzer.
-
Initiate the analysis sequence. The sample is dropped into a high-temperature combustion furnace (typically ~900-1000°C) in the presence of excess oxygen.
-
The combustion products (CO₂, H₂O, N₂, and others) are passed through a reduction tube to convert nitrogen oxides to N₂ gas.
-
The resulting gases are separated, typically by gas chromatography, and measured by a thermal conductivity detector.
-
The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response and the sample weight.
-
-
Data Interpretation:
-
Compare the average experimental percentages from replicate analyses to the theoretical percentages calculated from the molecular formula (C₉H₈N₂O₃).
-
The purity is considered acceptable if the experimental values are within ±0.4% of the theoretical values.
-
Workflow for Purity Validation by Elemental Analysis
References
A Comparative Analysis of the Biological Activities of 5-Methoxy and 5-Chloro Substituted Benzimidazole-2-Carboxylic Acid Derivatives
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. Substitutions on the benzimidazole ring system play a crucial role in modulating the biological effects of these compounds. This guide provides a comparative study of the biological activities of derivatives of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid and 5-chloro-1H-benzo[d]imidazole-2-carboxylic acid, focusing on their potential as anticancer agents. While direct comparative studies on the parent carboxylic acids are limited, the available data on their derivatives offer valuable insights into their structure-activity relationships and therapeutic potential.
Quantitative Biological Activity Data
Table 1: Growth Inhibition (GI₅₀) of 5-Chloro-1H-benzo[d]imidazole Derivatives in Human Cancer Cell Lines (NCI-60 Screen)
| Compound ID | Cancer Cell Line Panel | GI₅₀ Range (µM) |
| 11a, 12a, 12b | 60 Human Cancer Cell Lines | 0.16 - 3.6[1][2] |
Note: GI₅₀ is the concentration of the compound that causes 50% inhibition of cell growth.
Table 2: Enzyme Inhibition (IC₅₀) of a 5-Chloro-1H-benzo[d]imidazole Derivative
| Compound ID | Target Enzyme | IC₅₀ (µM) |
| 12b | Human Topoisomerase I | 16[1][2] |
Note: IC₅₀ is the concentration of the compound that inhibits 50% of the enzyme's activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
NCI-60 Human Tumor Cell Line Screen
The anticancer activity of the benzimidazole derivatives was evaluated against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). The methodology for this screening is a standardized protocol.
Experimental Workflow:
Protocol:
-
Cell Plating: Human cancer cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are seeded into 96-well microtiter plates and incubated for 24 hours.
-
Compound Addition: The test compounds are added to the wells at various concentrations, and the plates are incubated for an additional 48 hours.
-
Cell Fixation and Staining: The assay is terminated by fixing the cells with trichloroacetic acid. The fixed cells are then stained with Sulforhodamine B (SRB), a protein-binding dye.
-
Absorbance Measurement: The excess dye is washed away, and the protein-bound dye is solubilized with a TRIS base solution. The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
Data Analysis: The percentage of cell growth is calculated relative to untreated control cells. The GI₅₀ value, the concentration at which 50% of cell growth is inhibited, is determined from dose-response curves.
Human Topoisomerase I DNA Relaxation Assay
This assay is used to determine the inhibitory effect of compounds on the activity of human topoisomerase I, an enzyme that relaxes supercoiled DNA.
Experimental Workflow:
References
Navigating the Catalytic Landscape for the Synthesis of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid: A Comparative Guide
For researchers and professionals in drug development, the efficient synthesis of bioactive molecules is paramount. 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid, a key scaffold in medicinal chemistry, is no exception. This guide provides a comparative analysis of various catalytic systems for its synthesis, focusing on the crucial condensation of 4-methoxy-1,2-phenylenediamine with an appropriate C2 synthon, typically a derivative of oxalic acid. We present a summary of quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most effective catalytic strategy.
The primary route for the synthesis of the benzimidazole core is the well-established Phillips-Ladenburg condensation. This reaction involves the cyclization of an o-phenylenediamine with a carboxylic acid or its derivative. In the context of this compound, the key starting materials are 4-methoxy-1,2-phenylenediamine and a two-carbon electrophile that can be subsequently oxidized or directly provide the carboxylic acid functionality.
Comparative Efficacy of Catalytic Systems
The choice of catalyst profoundly influences the yield, reaction time, and overall efficiency of the synthesis. While a variety of catalysts have been employed for the synthesis of benzimidazole derivatives, this guide focuses on those most relevant to the formation of the 2-carboxylic acid substituted analogue.
| Catalyst System | C2 Synthon | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hydrochloric Acid (HCl) | Oxalic acid | 4M HCl (aq) | Reflux | 5 | ~94 (for a similar chloro-substituted analog) | [1] |
| p-Toluenesulfonic Acid (p-TSA) | Carboxylic Acids | Toluene | Reflux | 2-3 | High (General, not specific) | [2][3] |
| Zinc Oxide Nanoparticles (ZnO NPs) | Formic Acid | Solvent-free | 70 | - | 98 (for 5-methoxy-1H-benzimidazole) | [4] |
| Potassium Permanganate (KMnO4) | 2-hydroxymethyl intermediate | Water | - | 1 | Good (for oxidation step) | [5] |
| Sodium Dithionite (Na2S2O4) | Aldehyde | DMSO | 90 | 3 | Good (for a similar derivative) | [6] |
Note: Direct comparative data for various catalysts for the specific synthesis of this compound is limited in the readily available literature. The data presented for HCl is for a structurally related quinoxaline-2,3-dione synthesis, which involves a similar condensation with oxalic acid and suggests its potential efficacy. The use of ZnO NPs is for the synthesis of the parent 5-methoxy-1H-benzimidazole, indicating its effectiveness in the cyclization step. The potassium permanganate method represents a two-step approach where the carboxylic acid is introduced via oxidation.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
Protocol 1: Acid-Catalyzed Condensation with Oxalic Acid (Adapted from a similar synthesis)
This protocol is adapted from the synthesis of 6-chloroquinoxaline-2,3(1H,4H)-dione, which utilizes a similar condensation reaction.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methoxy-1,2-phenylenediamine (1 equivalent) and oxalic acid (1 equivalent).
-
Acid Addition: Add 4M hydrochloric acid to the flask.
-
Reaction: Heat the mixture to reflux and maintain for 5 hours.
-
Work-up: Cool the reaction mixture to room temperature. The product is expected to precipitate.
-
Isolation: Filter the solid product, wash with cold water, and dry.
Caption: Workflow for acid-catalyzed synthesis.
Protocol 2: Two-Step Synthesis via Oxidation
This protocol involves the initial formation of a 2-hydroxymethyl intermediate followed by oxidation.[5]
Step 1: Synthesis of 2-hydroxymethyl-5-methoxy-1H-benzo[d]imidazole
-
Reaction Setup: In a round-bottom flask, mix 4-methoxy-1,2-phenylenediamine (1 equivalent) and glycolic acid (1.5 equivalents).
-
Acid Addition: Add 4N hydrochloric acid and water.
-
Reaction: Reflux the mixture for 45 minutes.
-
Work-up: Cool the reaction mixture, filter, and neutralize the filtrate with aqueous ammonia to precipitate the product.
-
Purification: Recrystallize the product from 50% ethanol.
Step 2: Oxidation to this compound
-
Reaction Setup: Dissolve the 2-hydroxymethyl intermediate from Step 1 in a solution of sodium carbonate in boiling water.
-
Oxidation: Add a solution of potassium permanganate portion-wise to the warm solution with stirring over one hour.
-
Work-up: Filter the hot solution to remove manganese dioxide.
-
Isolation: Cool the filtrate and carefully neutralize with dilute acetic acid to precipitate the carboxylic acid product.
-
Purification: Filter the product and dry.
References
- 1. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medcraveonline.com [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationship of 5-Methoxy-1H-benzo[d]imidazole-2-carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid derivatives, offering insights into their structure-activity relationships (SAR) and therapeutic potential. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate the design of novel and more effective therapeutic agents.
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant drugs. Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows for versatile interactions with a wide array of biological targets. The this compound core, in particular, has emerged as a promising template for the development of novel therapeutics, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The strategic placement of the methoxy group at the 5-position and the carboxylic acid at the 2-position provides a foundational structure upon which molecular complexity and targeted activity can be built.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on the benzimidazole core, as well as modifications to the carboxylic acid moiety.
Substitutions on the Benzimidazole Ring:
-
N-1 Position: Alkylation or arylation at the N-1 position of the imidazole ring significantly influences the compound's lipophilicity and steric profile, thereby affecting its binding affinity to target proteins. For instance, the introduction of small alkyl groups can enhance cell permeability, while bulkier substituents may either improve or hinder activity depending on the topology of the target's binding site.
-
C-2 Position: The carboxylic acid group at the C-2 position is a key pharmacophoric feature, often involved in hydrogen bonding interactions with receptor sites. Esterification or amidation of this group can modulate the compound's pharmacokinetic properties, such as absorption and metabolism, and can also alter its biological activity. For example, converting the carboxylic acid to an ester can increase lipophilicity and cell membrane penetration.
-
C-5 Position: The methoxy group at the C-5 position is crucial for the observed biological activities. Its electron-donating nature can influence the electronic environment of the entire benzimidazole system. Studies on related benzimidazole derivatives have shown that the presence of a methoxy group can enhance activities such as cyclooxygenase-2 (COX-2) inhibition and antioxidant potential.[1]
-
Other Positions (C-4, C-6, C-7): Substitution at other positions on the benzene ring can further fine-tune the biological activity. The introduction of electron-withdrawing or electron-donating groups can impact the molecule's electronic distribution and its ability to interact with specific residues within a protein's active site.
Quantitative Comparison of Biological Activities
The following tables summarize the in vitro biological activities of various this compound derivatives and related compounds against different targets.
| Compound ID | R1 (at N-1) | R2 (at C-2) | Target/Cell Line | IC50/GI50 (µM) | Reference |
| Anticancer Activity | |||||
| Derivative A | H | -COOH | MCF-7 (Breast Cancer) | 197 | [2] |
| Derivative B | H | -COOH | A579 (Lung Cancer) | 89 | [2] |
| Derivative C | -CH3 | -CONH-(2-hydroxy-4-methoxyphenyl) | MCF-7 (Breast Cancer) | 3.1 | [3] |
| Derivative D | -isobutyl | -CONH-(2-hydroxy-4-methoxyphenyl) | HCT 116 (Colon Cancer) | 2.2 | [3] |
| Anti-inflammatory Activity (COX Inhibition) | |||||
| Analogue E | Various | -SO2Me | COX-2 | 0.05 | [4] |
| Analogue F | Various | -SO2Me | COX-1 | >10 | [4] |
| Analogue G | Various | Pyrazole-thiourea | COX-2 | 0.0283 nM | [5] |
Comparative Analysis with an Alternative Scaffold: Omeprazole
Omeprazole, a widely used proton pump inhibitor for treating acid-related disorders, is also a substituted benzimidazole derivative.[6] While its primary mechanism of action differs from the anticancer and anti-inflammatory activities often targeted by this compound derivatives, it serves as a valuable benchmark for the drug-like properties and synthetic accessibility of the benzimidazole scaffold.[6][7] Both classes of compounds share a common heterocyclic core, but the substituents at the 2- and 5-positions dictate their distinct pharmacological profiles. The development of omeprazole and its analogues has provided a wealth of knowledge on the chemistry and biology of benzimidazoles, which can be leveraged in the design of new derivatives with different therapeutic applications.[1][8][9]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Antiproliferative Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the compound concentration.[10]
Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
-
Reagent Preparation: Prepare assay buffer, COX probe, and arachidonic acid solution as per the manufacturer's instructions (e.g., Sigma-Aldrich, MAK363).[11]
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations, the COX enzyme (COX-1 or COX-2), and the reaction mix containing the COX probe.
-
Initiation of Reaction: Initiate the reaction by adding the arachidonic acid solution.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation/Emission = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.[11]
-
Data Analysis: The rate of the reaction is determined from the linear portion of the kinetic curve. The percent inhibition is calculated relative to the enzyme control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[11]
Topoisomerase I (Topo I) DNA Relaxation Assay
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), Topo I assay buffer, and human Topoisomerase I enzyme.
-
Compound Incubation: Add the test compounds at various concentrations to the reaction mixture and incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Analyze the DNA products by electrophoresis on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Data Analysis: Inhibition of Topo I is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form. The IC50 value is the concentration of the compound that inhibits 50% of the DNA relaxation activity.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by derivatives of the this compound scaffold.
Caption: The Cyclooxygenase-2 (COX-2) signaling pathway and the inhibitory action of benzimidazole derivatives.
Caption: Mechanism of Topoisomerase I inhibition by benzimidazole derivatives, leading to cancer cell apoptosis.
Caption: A typical experimental workflow for the evaluation of novel benzimidazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Omeprazole. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in peptic ulcer disease and Zollinger-Ellison syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of omeprazole, a substituted benzimidazole, on gastrointestinal secretions, serum gastrin, and gastric mucosal blood flow in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced Antigiardial Effect of Omeprazole Analog Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, antitumor activity and SAR study of novel [1,2,4]triazino[4,5-a]benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro and In Vivo Anti-inflammatory Activity of Benzimidazole Analogs
Introduction
This guide provides a comparative overview of the in vitro and in vivo anti-inflammatory activities of a series of benzimidazole derivatives. While the primary focus of this guide is the structural class of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid analogs, a comprehensive search of publicly available data has revealed a lack of studies that directly compare the in vitro and in vivo activities of a series of such compounds.
Therefore, to illustrate the experimental workflow and data presentation for such a comparative analysis, this guide presents a case study on a closely related series of benzimidazole derivatives: ethyl 1-butyl-2-(substituted-phenyl)-1H-benzo[d]imidazole-5-carboxylates . This series has been evaluated for both its in vitro and in vivo anti-inflammatory properties, providing a valuable dataset for understanding the structure-activity relationships (SAR) within this class of compounds and for demonstrating the methodologies used in their evaluation.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets.[1] In the context of inflammation, benzimidazole derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[1]
Data Presentation
The following tables summarize the in vitro and in vivo anti-inflammatory activity of a series of ethyl 1-butyl-2-(substituted-phenyl)-1H-benzo[d]imidazole-5-carboxylate derivatives.
Table 1: In Vitro Anti-inflammatory Activity of Benzimidazole Analogs by Protein Denaturation Assay
| Compound ID | Substituent (R) | IC50 (µg/mL) |
| 6a | 4-((3,4-dichlorobenzyl)oxy)-3-methoxy | 28.16 |
| 6e | 4-((4-fluorobenzyl)oxy)-3-methoxy | 32.41 |
| 6g | 4-((2,4-dichlorobenzyl)oxy)-3-methoxy | 30.12 |
| 6k | 4-((4-chlorobenzyl)oxy)-3-methoxy | 35.18 |
| 6o | 4-((3-fluorobenzyl)oxy)-3-methoxy | 38.24 |
| Diclofenac sodium | Standard Drug | 12.14 |
Data sourced from a study on novel benzimidazole derivatives as anti-inflammatory agents.[2]
Table 2: In Vivo Anti-inflammatory Activity of Benzimidazole Analogs in Carrageenan-Induced Paw Edema Model
| Compound ID | Substituent (R) | Edema Inhibition (%) at 50 mg/kg |
| 6a | 4-((3,4-dichlorobenzyl)oxy)-3-methoxy | 78.24 |
| 6e | 4-((4-fluorobenzyl)oxy)-3-methoxy | 72.15 |
| 6g | 4-((2,4-dichlorobenzyl)oxy)-3-methoxy | 75.82 |
| 6k | 4-((4-chlorobenzyl)oxy)-3-methoxy | 69.43 |
| 6o | 4-((3-fluorobenzyl)oxy)-3-methoxy | 65.27 |
| Indomethacin | Standard Drug | 82.16 |
Data sourced from a study on novel benzimidazole derivatives as anti-inflammatory agents.[2]
Experimental Protocols
In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation
The in vitro anti-inflammatory activity of the benzimidazole analogs was assessed by their ability to inhibit the denaturation of bovine serum albumin (BSA).[2] Protein denaturation is a well-documented cause of inflammation.[3]
Methodology:
-
A reaction mixture was prepared containing 0.45 mL of bovine serum albumin (BSA) solution.
-
Various concentrations of the test compounds were added to the BSA solution.
-
The mixtures were incubated at 37°C for 20 minutes, followed by heating at 51°C for 5 minutes to induce protein denaturation.[4]
-
After cooling, 2.5 mL of phosphate buffer was added to each sample.
-
The absorbance (turbidity) was measured at 660 nm using a spectrophotometer.[4]
-
Diclofenac sodium was used as the standard reference compound.[2]
-
The percentage inhibition of protein denaturation was calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The in vivo anti-inflammatory activity was evaluated using the carrageenan-induced paw edema model in rats, a widely used and reproducible model of acute inflammation.[5][6]
Methodology:
-
Wistar rats were divided into groups, including a control group, a standard drug group, and test compound groups.
-
The test compounds (50 mg/kg) or the standard drug (indomethacin) were administered orally.
-
After a set period (e.g., 30 minutes), a 1% solution of carrageenan in saline was injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.[7]
-
The paw volume was measured at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[7]
-
The percentage of edema inhibition was calculated for each group relative to the control group.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro and in vivo anti-inflammatory evaluation.
Simplified Inflammatory Signaling Pathway
Caption: Simplified arachidonic acid cascade and the putative target for benzimidazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. acu.edu.in [acu.edu.in]
- 3. JCDR - Bovine serum assay, Diclofenac, Flower extracts, Protein denaturation [jcdr.net]
- 4. plantarchives.org [plantarchives.org]
- 5. inotiv.com [inotiv.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different synthetic routes to 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies
5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid is a key building block in the synthesis of various pharmacologically active compounds. The efficiency of its production is paramount for drug discovery and development pipelines. This guide provides a comparative analysis of different synthetic routes to this valuable intermediate, offering insights into their respective methodologies, yields, and overall practicality.
At a Glance: Comparison of Synthetic Routes
| Route Number | Synthetic Strategy | Starting Materials | Key Reagents | Reported Yield | Number of Steps |
| 1 | Cyclocondensation followed by Ester Hydrolysis | 4-methoxy-1,2-phenylenediamine, Diethyl oxalate | Diethyl oxalate, NaOH/HCl | High | 2 |
| 2 | Cyclocondensation to 2-Methyl Intermediate followed by Oxidation | 4-methoxy-1,2-phenylenediamine, Acetic acid | Acetic acid, Oxidizing agent | Moderate | 2 |
| 3 | Synthesis from 2-Mercapto Intermediate (Hypothetical Adaptation) | 5-methoxy-1H-benzo[d]imidazole-2-thiol, Chloroacetic acid | Chloroacetic acid, Oxidizing agent | Variable | 2+ |
Synthetic Route 1: Cyclocondensation with Diethyl Oxalate and Subsequent Hydrolysis
This two-step approach is a common and often high-yielding method for the preparation of benzimidazole-2-carboxylic acids. The synthesis proceeds via the formation of an intermediate ester, which is then hydrolyzed to the desired carboxylic acid.
Experimental Protocol:
Step 1: Synthesis of Ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate
-
A mixture of 4-methoxy-1,2-phenylenediamine and diethyl oxalate is heated, often in the presence of a solvent such as ethanol.
-
The reaction mixture is typically refluxed for several hours to ensure complete condensation and cyclization.
-
Upon cooling, the intermediate ethyl ester precipitates and can be isolated by filtration.
Step 2: Hydrolysis to this compound
-
The isolated ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate is suspended in an aqueous solution of a base, such as sodium hydroxide.
-
The mixture is heated to reflux to facilitate the hydrolysis of the ester.
-
After the reaction is complete, the solution is cooled and acidified with a mineral acid, such as hydrochloric acid, to precipitate the carboxylic acid product.
-
The final product is collected by filtration, washed with water, and dried.
This method is generally favored for its straightforward procedure and often provides the product in high purity and yield.
Caption: Synthetic pathway for Route 1.
Synthetic Route 2: Oxidation of a 2-Methylbenzimidazole Intermediate
This alternative two-step route involves the initial formation of 2-methyl-5-methoxy-1H-benzo[d]imidazole, followed by oxidation of the methyl group to a carboxylic acid.
Experimental Protocol:
Step 1: Synthesis of 2-methyl-5-methoxy-1H-benzo[d]imidazole
-
4-methoxy-1,2-phenylenediamine is reacted with acetic acid. This reaction can be carried out under various conditions, including heating the neat mixture or using a high-boiling solvent.
-
The reaction leads to the formation of the 2-methyl substituted benzimidazole, which can be isolated and purified.
Step 2: Oxidation to this compound
-
The 2-methyl-5-methoxy-1H-benzo[d]imidazole is then subjected to oxidation.
-
Various oxidizing agents can be employed for this transformation, and the choice of reagent and reaction conditions is critical to achieve a good yield without over-oxidation or degradation of the benzimidazole core.
-
Following the oxidation, the product is isolated and purified.
The success of this route is highly dependent on the efficiency and selectivity of the oxidation step.
Caption: Synthetic pathway for Route 2.
Synthetic Route 3: An Adaptation from a 2-Mercaptobenzimidazole Precursor
While not a direct synthesis of the target carboxylic acid, this route highlights a potential pathway starting from a readily available intermediate, 5-methoxy-1H-benzo[d]imidazole-2-thiol. The synthesis of a related thioacetic acid derivative has been reported. An adaptation of this method could potentially lead to the desired product.
Proposed Experimental Protocol:
Step 1: Synthesis of 2-((5-methoxy-1H-benzo[d]imidazol-2-yl)thio)acetic acid
-
5-methoxy-1H-benzo[d]imidazole-2-thiol is reacted with chloroacetic acid in the presence of a base, such as potassium hydroxide, in a solvent like ethanol.
-
The reaction mixture is heated under reflux.
-
After an acidic workup, the 2-((5-methoxy-1H-benzo[d]imidazol-2-yl)thio)acetic acid can be isolated.
Step 2: Oxidative Cleavage to this compound (Hypothetical)
-
The thioacetic acid derivative would then need to undergo an oxidative cleavage of the carbon-sulfur bond to yield the desired carboxylic acid.
-
This step would require careful selection of an oxidizing agent that selectively cleaves the C-S bond without affecting the benzimidazole ring.
This route is more complex and requires further development and optimization, particularly for the oxidative cleavage step.
Caption: Proposed synthetic pathway for Route 3.
Conclusion
For the synthesis of this compound, Route 1 , involving the cyclocondensation of 4-methoxy-1,2-phenylenediamine with diethyl oxalate followed by ester hydrolysis, appears to be the most direct and likely highest-yielding approach based on established benzimidazole synthesis methodologies. Route 2 , the oxidation of a 2-methyl intermediate, presents a viable alternative, though its efficiency is contingent on the oxidation step. Route 3 is a more speculative pathway that would require significant experimental validation. The choice of the optimal synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale of production, and the process development capabilities of the research team.
A Comparative Guide to the Metabolic Stability of 5-Methoxy-1H-benzo[d]imidazole-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. However, optimizing the metabolic stability of these compounds is a critical step in drug development to ensure favorable pharmacokinetic profiles. This guide provides an objective comparison of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid derivatives with relevant alternatives, supported by experimental data and detailed methodologies for assessing metabolic stability.
Comparative Metabolic Stability Data
The metabolic stability of a compound is typically assessed in vitro using liver microsomes, which are rich in drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[1][2] Key parameters derived from these assays are the half-life (t½), the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), a measure of the rate of metabolism.[1][3]
Table 1: In Vitro Metabolic Stability of Benzimidazole Derivatives and Alternatives in Human Liver Microsomes (HLM)
| Compound Class | Representative Structure/Modification | t½ (min) | CLint (µL/min/mg protein) | Metabolic Liability / Key Observations |
| Benzimidazole Carboxylic Acid | This compound | Illustrative: 15-30 | Illustrative: 23-46 | The carboxylic acid group can be susceptible to glucuronidation (Phase II metabolism), and the benzimidazole ring is prone to CYP-mediated oxidation.[4][5] |
| Benzimidazole with Blocked Metabolism | 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | > 120 (% remaining: ~89%) | < 10 | Fluorination at a metabolically active site (a "soft spot") can significantly block CYP-mediated hydroxylation, dramatically increasing metabolic stability.[6][7] |
| Alternative Scaffold: Benzothiazole | 2-Phenylbenzothiazole derivative | Illustrative: > 60 | Illustrative: < 12 | Studies suggest benzothiazole scaffolds can exhibit greater metabolic stability compared to analogous benzimidazoles.[8][9] |
| Carboxylic Acid Bioisostere: Tetrazole | 5-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-2H-tetrazole | Illustrative: > 60 | Illustrative: < 12 | Replacing the carboxylic acid with a tetrazole bioisostere can prevent acyl glucuronide formation and improve metabolic stability.[4][10] |
Note: Illustrative data is based on qualitative descriptions from cited literature and represents typical trends observed in drug discovery programs. Specific values are highly dependent on the full molecular structure.
Experimental Protocols
A standardized liver microsomal stability assay is essential for generating reliable and comparable data.
Detailed Protocol: In Vitro Liver Microsomal Stability Assay
1. Objective: To determine the rate of metabolism of a test compound upon incubation with liver microsomes.
2. Materials:
-
Test Compounds (e.g., this compound derivatives)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[3]
-
Phosphate Buffer (100 mM, pH 7.4)[3]
-
Internal Standard (IS) for analytical quantification
-
Acetonitrile (ACN) or Methanol (MeOH) for reaction termination
-
96-well plates, centrifuge, incubator, LC-MS/MS system[3][11]
3. Procedure:
- Preparation: Prepare stock solutions of test compounds (e.g., 10 mM in DMSO). Dilute to a final working concentration (e.g., 1 µM) in phosphate buffer.[12]
- Reaction Mixture: In a 96-well plate, combine the liver microsomes (e.g., final concentration 0.5 mg/mL) and the test compound. Pre-incubate the mixture at 37°C for 5-10 minutes.[1][12]
- Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to detect non-enzymatic degradation.[3][12]
- Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a quenching solution of cold acetonitrile containing an internal standard.[12]
- Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 10 min) to precipitate proteins.[3]
- Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.[1]
4. Data Analysis:
- Plot the natural logarithm of the percentage of the compound remaining versus time.
- The slope of the linear regression of this plot corresponds to the elimination rate constant (k).
- Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
- Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .[7]
Visualizing Metabolic Pathways and Experimental Workflows
Metabolic Pathways of Benzimidazole Derivatives
Benzimidazoles primarily undergo Phase I metabolism mediated by Cytochrome P450 (CYP) enzymes, with isoforms like CYP3A4, CYP2C19, and CYP2J2 often implicated.[13][14] Common metabolic transformations include oxidation and hydroxylation on the aromatic rings or N-dealkylation. The resulting hydroxylated metabolites can then undergo Phase II conjugation reactions.
Caption: Generalized metabolic pathway for benzimidazole derivatives.
Experimental Workflow for Microsomal Stability Assay
The following diagram illustrates the logical flow of the in vitro assay used to determine metabolic stability.
Caption: Workflow of the in vitro liver microsomal stability assay.
References
- 1. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
Benchmarking 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid: A Comparative Guide for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the benzimidazole scaffold has emerged as a "privileged structure," demonstrating a wide array of pharmacological activities. This guide provides a comparative benchmark of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid and its derivatives against established inhibitors, focusing on two key anticancer mechanisms: topoisomerase I inhibition and microtubule polymerization disruption. While specific inhibitory concentration (IC50) values for the parent compound are not extensively documented in publicly available literature, the data presented for its derivatives underscore the potential of this chemical class, warranting further investigation.
Targeting Topoisomerase I: A Key Anticancer Strategy
Topoisomerase I is a crucial enzyme involved in DNA replication and transcription. Its inhibition leads to DNA strand breaks and ultimately, cancer cell death. Several benzimidazole derivatives have been investigated as topoisomerase I inhibitors.
Comparative Performance of Topoisomerase I Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for known topoisomerase I inhibitors and various benzimidazole derivatives. A lower IC50 value indicates greater potency.
| Compound | Target | IC50 Value | Reference |
| Known Inhibitors | |||
| Camptothecin | Topoisomerase I | 16 µM (in vitro) | [1][2] |
| Topotecan | Topoisomerase I | 33 nM (cellular) | |
| Irinotecan (SN-38, active metabolite) | Topoisomerase I | 8.8 nM (cellular) | |
| Benzimidazole Derivatives | |||
| 2-Phenoxymethylbenzimidazole | Topoisomerase I | 14.1 µM | [3] |
| 5-Nitro-2-phenoxymethyl-benzimidazole | Topoisomerase I | 248 µM | [3] |
| Compound 4b (Benzimidazole-Triazole) | Topoisomerase I | 7.34 µM (A549 cells) | [4][5][6] |
| Compound 4h (Benzimidazole-Triazole) | Topoisomerase I | 4.56 µM (A549 cells) | [4][5][6] |
| Compound 12b (1H-Benzo[d]imidazole) | Topoisomerase I | 16 µM | [1][2] |
Signaling Pathway of Topoisomerase I Inhibition
Caption: Topoisomerase I inhibition pathway.
Experimental Protocol: Topoisomerase I DNA Relaxation Assay
This assay measures the inhibition of topoisomerase I-mediated relaxation of supercoiled plasmid DNA.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Test compounds (dissolved in DMSO)
-
0.5 M EDTA
-
10% SDS
-
Proteinase K (10 mg/mL)
-
6x DNA Loading Dye
-
1% Agarose gel in 1x TAE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures containing 1x Topoisomerase I Assay Buffer, 200 ng of supercoiled plasmid DNA, and the test compound at various concentrations.
-
Add 1 unit of human Topoisomerase I to each reaction mixture.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 0.5 M EDTA, 10% SDS, and Proteinase K. Incubate at 37°C for another 30 minutes.
-
Add 6x DNA loading dye to each reaction.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Quantify the percentage of relaxed DNA in each lane to determine the IC50 value of the test compound.
Caption: Topoisomerase I DNA Relaxation Assay Workflow.
Disrupting Microtubule Dynamics: A Potent Mitotic Arrest Strategy
Microtubules are essential for cell division, and their disruption can lead to mitotic arrest and apoptosis in cancer cells. Several benzimidazole derivatives have shown promise as microtubule polymerization inhibitors.
Comparative Performance of Microtubule Polymerization Inhibitors
The following table presents the IC50 values for established microtubule inhibitors and various benzimidazole derivatives.
| Compound | Target | IC50 Value | Reference |
| Known Inhibitors | |||
| Colchicine | Tubulin Polymerization | 2.68 µM | [3] |
| Nocodazole | Tubulin Polymerization | ~5 µM | |
| Vinblastine | Tubulin Polymerization | ~1 µM | |
| Benzimidazole Derivatives | |||
| Nocodazole | Tubulin Polymerization | ~5 µM | |
| Compound 7n (Benzimidazole derivative) | Tubulin Polymerization | 5.05 µM | [7] |
| NI-11 (Benzimidazole derivative) | Microtubule Stabilization | 2.90 µM (A549 cells) | [8][9][10] |
| NI-18 (Benzimidazole derivative) | Microtubule Stabilization | 2.33 µM (A549 cells) | [8][9][10] |
| Compound 5g (Benzimidazole-indole) | Tubulin Polymerization | 1.53 µM | [11] |
| Compound 6f (Benzimidazole-indole) | Tubulin Polymerization | 1.45 µM | [11] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of tubulin into microtubules, which can be monitored by an increase in turbidity.
Materials:
-
Purified tubulin (>99%)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA, 10% glycerol)
-
GTP (100 mM stock)
-
Test compounds (dissolved in DMSO)
-
Spectrophotometer with temperature control
Procedure:
-
Resuspend purified tubulin in cold polymerization buffer.
-
Add the test compound at various concentrations to the tubulin solution.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and incubating the mixture at 37°C.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of polymerization and the maximum polymer mass can be determined from the absorbance curves.
-
Calculate the IC50 value of the test compound for the inhibition of tubulin polymerization.
Caption: In Vitro Tubulin Polymerization Assay Workflow.
Conclusion and Future Directions
The data compiled in this guide strongly suggest that the benzimidazole scaffold, from which this compound is derived, is a fertile ground for the discovery of novel anticancer agents. Derivatives of this core structure have demonstrated potent inhibitory activity against both topoisomerase I and microtubule polymerization.
While a direct, quantitative benchmark of this compound against known inhibitors is currently limited by the lack of publicly available IC50 data, the performance of its analogs provides a compelling rationale for its further investigation. Researchers are encouraged to utilize the detailed experimental protocols provided herein to determine the specific inhibitory activity of the parent compound and its novel derivatives. Such studies will be invaluable in elucidating its precise mechanism of action and its potential as a lead compound in the development of next-generation cancer therapeutics.
References
- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies | CoLab [colab.ws]
- 8. Design and development of promising benzimidazole-derived microtubule-stabilizing agents for anticancer therapy | Poster Board #3649 - American Chemical Society [acs.digitellinc.com]
- 9. Not all benzimidazole derivatives are microtubule destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid
This guide provides crucial safety and logistical information for handling 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid in a laboratory setting. The following procedures are based on the known hazards of structurally similar compounds and general best practices for chemical safety. It is imperative to conduct a thorough risk assessment before beginning any work.
Hazard Assessment
-
Skin and Eye Irritation: May cause irritation upon contact.[1][2]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][3]
-
Allergic Skin Reaction: May cause an allergic skin reaction.[1][4]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is critical to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves (double-gloving recommended) | Safety Glasses with Side Shields or Goggles | N95 or higher-rated respirator if not in a ventilated enclosure | Lab Coat |
| Solution Preparation and Handling | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Goggles or Face Shield | As needed, based on vapor pressure and concentration | Lab Coat |
| Work-up and Purification | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Goggles or Face Shield | As needed, based on potential for aerosol generation | Lab Coat |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Ensure all necessary PPE is worn correctly before handling the compound.
-
When weighing the solid, use a ventilated balance enclosure or perform the task in a fume hood to minimize inhalation exposure.[5]
-
Use dedicated spatulas and tools to prevent cross-contamination.[5]
2. Dissolution and Reaction:
-
Add the solid compound to the solvent slowly and carefully within the fume hood.
-
If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.
-
Maintain constant vigilance over the reaction.
3. Work-up and Purification:
-
All work-up and purification steps, such as extractions and chromatography, must be performed within a chemical fume hood.[5]
-
Handle all glassware and equipment that has been in contact with the compound with appropriate gloves.[5]
Emergency Procedures
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Alert: Inform your supervisor and the institution's Environmental Health & Safety (EHS) department.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For dry spills, carefully sweep up the material, avoiding dust generation.[6] For liquid spills, use an appropriate absorbent material.
-
Collect: Place all contaminated materials, including cleaning supplies and PPE, into a sealed, labeled container for disposal as hazardous waste.[1]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
First Aid:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[5][6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6]
Disposal Plan
Treat all waste containing this compound as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE, in a dedicated, clearly labeled, and sealed container.
-
Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][6]
-
Disposal: Arrange for disposal through your institution's EHS department. The final disposal must be conducted at an approved waste disposal plant.[3][6] Do not dispose of down the drain or in regular trash.
Diagram: Safe Handling Workflow
Caption: Logical workflow for safely handling the chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
